(3-Bromophenoxy)(tert-butyl)dimethylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromophenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHMVJJJGUHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460296 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-56-5 | |
| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Bromophenoxy)(tert-butyl)dimethylsilane CAS number and properties
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromophenoxy)(tert-butyl)dimethylsilane, a member of the silyl ether family of compounds, is a valuable intermediate in organic synthesis. Its utility stems from the presence of two key functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a bromo-substituted aromatic ring. The TBDMS group serves as a robust and sterically hindered protecting group for the phenolic hydroxyl group, allowing for selective reactions at other sites of a molecule. The bromo substituent, in turn, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, safety and handling information, and the applications of this compound in research and development.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. It is a colorless liquid at room temperature and is sensitive to moisture.
| Property | Value | Source |
| CAS Number | 65423-56-5 | [1] |
| Molecular Formula | C₁₂H₁₉BrOSi | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
| IUPAC Name | (3-bromophenoxy)-tert-butyl-dimethylsilane | [1] |
| Synonyms | 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, 3-Bromophenyl tert-butyldimethylsilyl ether | [1] |
| Physical Form | Liquid (at 20°C) | [2] |
| Boiling Point | 66°C | [2] |
| Density | ~1.174 g/mL at 25°C (estimated based on the 4-bromo isomer) | |
| Refractive Index | 1.50-1.51 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The following protocol is a standard and effective method.
Experimental Protocol
Materials and Reagents:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove excess imidazole.
-
Extraction: Separate the organic layer and wash it sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to afford the pure product as a colorless liquid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from sources of ignition.
-
Store in a tightly sealed container in a cool, dry place.
-
This compound is moisture-sensitive; handle under an inert atmosphere where possible.[3]
Applications in Research and Drug Development
The primary application of this compound in research and drug development lies in its role as a versatile building block in multi-step organic synthesis.
-
Protecting Group: The TBDMS ether is a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions, including those involving organometallic reagents and many non-acidic reagents, allowing for chemical modifications at other positions of the molecule. The TBDMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Cross-Coupling Reactions: The bromo substituent on the aromatic ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation. This enables the use of this compound in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including pharmaceuticals.
-
Synthesis of Biologically Active Molecules: While specific examples in marketed drugs are not prominently documented, this compound and its analogs are used in the synthesis of a wide array of research compounds and potential drug candidates. The ability to introduce the silyl-protected hydroxyphenyl moiety into a target molecule, and then either deprotect it to reveal the phenol or use the bromo group for further elaboration, makes it a valuable synthetic intermediate.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, combining a stable protecting group and a reactive handle for cross-coupling, provides chemists with a powerful tool for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to (3-Bromophenoxy)(tert-butyl)dimethylsilane: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromophenoxy)(tert-butyl)dimethylsilane, a member of the silyl ether family, serves as a crucial intermediate in organic synthesis. Its utility lies in the protection of the phenolic hydroxyl group of 3-bromophenol, enabling a wide range of chemical transformations on other parts of the molecule without unintended reactions. The tert-butyldimethylsilyl (TBDMS) group offers a robust shield under various conditions, yet can be selectively removed when desired. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed experimental protocol, a summary of its chemical and physical properties, and a discussion of its role in synthetic chemistry. While specific, detailed spectral data for this particular isomer is not widely available in the public domain, this guide presents a representative synthesis and general characterization principles based on established chemical knowledge of silyl ethers.
Chemical Properties and Data
A summary of the key chemical and physical properties for this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₂H₁₉BrOSi |
| Molecular Weight | 287.27 g/mol |
| CAS Number | 65423-56-5 |
| Appearance | Expected to be a liquid |
| Synonyms | 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene, 3-Bromophenyl tert-butyldimethylsilyl ether |
Synthesis
The synthesis of this compound is typically achieved through the silylation of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is commonly facilitated by a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the silylation of phenols.
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq).
-
Dissolve the 3-bromophenol in anhydrous DMF.
-
Add imidazole (2.0-2.5 eq) to the solution and stir until it dissolves.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.1-1.2 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, the expected characteristic signals are outlined below based on the known spectra of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group and the protons of the tert-butyl and dimethylsilyl groups.
-
Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, with multiplicities and coupling constants characteristic of a 1,3-disubstituted benzene ring.
-
tert-Butyl Protons: A singlet at approximately δ 1.0 ppm, integrating to 9 protons.
-
Dimethyl Protons: A singlet at approximately δ 0.2 ppm, integrating to 6 protons.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the tert-butyldimethylsilyl group.
-
Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), including the carbon attached to the bromine (expected at a lower field) and the carbon attached to the silyloxy group (expected at a higher field).
-
tert-Butyl Carbons: A signal for the quaternary carbon around δ 26 ppm and a signal for the methyl carbons around δ 18 ppm.
-
Dimethylsilyl Carbons: A signal for the methyl carbons attached to silicon, typically appearing at a high field (around δ -4 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
-
C-O-Si Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹.
-
Si-C Stretching: Characteristic bands around 840-780 cm⁻¹.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹.
-
C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A prominent fragment ion corresponding to the loss of the tert-butyl group ([M-57]⁺) is also anticipated.
Applications in Organic Synthesis
This compound is primarily utilized as a protected form of 3-bromophenol in multi-step organic syntheses. The TBDMS group's stability to a variety of reagents allows for selective reactions at other positions of the molecule.
General Workflow in Synthesis
The use of this compound typically follows a protection-reaction-deprotection sequence.
Caption: A logical workflow demonstrating the use of this compound.
This protected intermediate can undergo various reactions, such as metal-halogen exchange to form a Grignard or lithiated species, or participate in cross-coupling reactions like Suzuki or Heck couplings, leveraging the reactivity of the bromo substituent. Following these transformations, the TBDMS group can be readily removed using fluoride reagents like tetrabutylammonium fluoride (TBAF), or under acidic conditions, to reveal the free phenol in the final product. This strategy is invaluable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.
Conclusion
This compound is a valuable synthetic intermediate that facilitates complex molecular construction by providing robust protection for the phenolic hydroxyl group. While detailed, publicly accessible characterization data for this specific compound is not abundant, its synthesis and properties can be reliably predicted based on the well-established chemistry of silyl ethers. The experimental protocol and characterization guidelines provided in this document serve as a valuable resource for researchers in organic synthesis and drug development.
An In-depth Technical Guide to (4-bromophenoxy)-tert-butyl-dimethylsilane (C12H19BrOSi)
For Researchers, Scientists, and Drug Development Professionals
Introduction and IUPAC Nomenclature
The chemical formula C12H19BrOSi represents several isomeric structures. The most prominent and frequently utilized isomer in research and synthesis is (4-bromophenoxy)-tert-butyl-dimethylsilane .[1][2] This compound is a silyl ether, a class of molecules widely employed in organic chemistry.[2] Silyl ethers are valued for their utility as protecting groups for alcohols and phenols, enabling complex multi-step syntheses by masking the reactivity of the hydroxyl group under a variety of reaction conditions.[2][3]
The structure of (4-bromophenoxy)-tert-butyl-dimethylsilane features a tert-butyldimethylsilyl (TBDMS) group attached to the oxygen of a 4-bromophenol. This bifunctional nature, possessing both a silyl ether and an aryl bromide, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science. The aryl bromide moiety serves as a handle for various cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]
Other isomers of C12H19BrOSi include (3-bromophenoxy)-tert-butyl-dimethylsilane and (2-bromophenoxy)-tert-butyl-dimethylsilane, which differ in the position of the bromine atom on the phenyl ring.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of (4-bromophenoxy)-tert-butyl-dimethylsilane is provided in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane | [2] |
| CAS Number | 67963-68-2 | [1] |
| Molecular Formula | C12H19BrOSi | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | |
| Density | 1.174 g/mL at 25 °C | [1] |
| Boiling Point | 137 °C at 25 mmHg | [1] |
| Refractive Index | n20/D 1.511 | [1] |
| Flash Point | 12 °C (53.6 °F) - closed cup | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃, 60 MHz) | δ 7.13 (d, 2H), 6.25 (d, 2H), 0.93 (s, 9H), 0.16 (s, 6H) | [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.78, 132.26, 121.68, 113.60, 25.61, 18.16, -4.50 | [7] |
Synthesis of (4-bromophenoxy)-tert-butyl-dimethylsilane
The most common and efficient method for the synthesis of (4-bromophenoxy)-tert-butyl-dimethylsilane is the silylation of 4-bromophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.
Experimental Protocol: Silylation of 4-Bromophenol
This protocol is based on a well-documented procedure for the protection of phenols.[7]
Materials:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
60/80 Petrol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) in anhydrous dimethylformamide (50 cm³), add tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol).
-
Stir the mixture magnetically at room temperature for 48 hours.
-
Add water (5 cm³) and 60/80 petrol (50 cm³), and continue stirring for 1 hour.
-
Add additional water (100 cm³) and transfer the mixture to a separatory funnel.
-
Separate the phases and extract the aqueous phase twice with a 1:1 mixture of 60/80 petrol and diethyl ether (100 cm³ each).
-
Combine the organic phases and wash successively with water, 1 M aqueous NaOH solution, water, and finally with saturated NaCl solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation to yield (4-bromophenoxy)-tert-butyl-dimethylsilane as a colorless oil.
Expected Yield: Approximately 98%[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for (4-bromophenoxy)-tert-butyl-dimethylsilane.
Applications in Research and Drug Development
(4-bromophenoxy)-tert-butyl-dimethylsilane is a versatile intermediate with significant applications in organic synthesis, particularly in the context of drug discovery and development. Its utility stems from the two key functional groups: the silyl ether and the aryl bromide.
As a Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the phenolic hydroxyl group. It is stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the phenol. The TBDMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
As a Synthetic Intermediate: The aryl bromide functionality is a key feature for its use in drug development. It serves as a precursor in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[4][5][6] These reactions are fundamental in medicinal chemistry for constructing the complex molecular scaffolds of many pharmaceutical agents. By using (4-bromophenoxy)-tert-butyl-dimethylsilane, a protected phenolic moiety can be incorporated into a larger molecule, which can then be deprotected in a later synthetic step to reveal the free phenol. This free phenol can be a crucial pharmacophore for biological activity.
Logical Relationship in Multi-Step Synthesisdot
References
- 1. (4-苯氧基溴)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
Physical and chemical properties of 3-Bromophenyl tert-butyldimethylsilyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromophenyl tert-butyldimethylsilyl ether. It includes detailed experimental protocols for its synthesis and common reactions, alongside essential safety information. This document is intended to serve as a valuable resource for professionals in research and development who utilize this versatile silyl ether in their synthetic endeavors.
Chemical Identity and Physical Properties
3-Bromophenyl tert-butyldimethylsilyl ether is a halosilyl ether that serves as a key intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions. Its chemical structure features a bromine atom on the phenyl ring, which provides a reactive handle for various transformations, while the bulky tert-butyldimethylsilyl (TBS) group protects the phenolic hydroxyl functionality.
Table 1: Identifiers and Key Properties
| Identifier | Value |
| CAS Number | 65423-56-5[1] |
| Molecular Formula | C₁₂H₁₉BrOSi[1] |
| Molecular Weight | 287.27 g/mol [1] |
| IUPAC Name | (3-bromophenoxy)(tert-butyl)dimethylsilane[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Clear colorless liquid |
| Boiling Point | No specific data available. Estimated based on similar compounds such as (4-Bromophenoxy)-tert-butyldimethylsilane (137 °C at 25 mmHg)[3] and (3-Bromopropoxy)-tert-butyldimethylsilane (182 °C). |
| Density | No specific data available. Estimated based on similar compounds such as (4-Bromophenoxy)-tert-butyldimethylsilane (1.174 g/mL at 25 °C)[3] and (3-Bromopropoxy)-tert-butyldimethylsilane (1.093 g/mL at 25 °C). |
| Refractive Index (n²⁰/D) | 1.5070-1.5110[1] |
| Solubility | Soluble in organic solvents such as chloroform.[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of 3-Bromophenyl tert-butyldimethylsilyl ether. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl and dimethylsilyl protons of the TBS group, as well as signals for the aromatic protons. The bulky tert-butyl group typically appears as a singlet around 0.9-1.0 ppm, and the two methyl groups on the silicon atom appear as a singlet around 0.1-0.2 ppm. The aromatic protons will appear in the range of 6.8-7.5 ppm, with splitting patterns dependent on the substitution.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the TBS group and the aromatic carbons. The tert-butyl carbons typically resonate at approximately 26 ppm (quaternary) and 18 ppm (methyls), while the silicon-attached methyl carbons appear at around -4 ppm. The aromatic carbons will have shifts in the range of 115-160 ppm.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromophenyl tert-butyldimethylsilyl ether is expected to exhibit characteristic absorption bands for the C-O-Si linkage, aromatic C-H and C=C bonds, and the C-Br bond. Key expected peaks include:
-
Si-O-C stretching: ~1250 cm⁻¹ and ~1100 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C-Br stretching: ~700-500 cm⁻¹
2.3. Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be expected at m/z 286 and 288. A prominent fragment is often the loss of the tert-butyl group ([M-57]⁺), which is a common fragmentation pathway for TBS ethers.[5]
Synthesis and Reactivity
The tert-butyldimethylsilyl group is a robust protecting group for alcohols, offering stability under a wide range of reaction conditions.[6]
3.1. Synthesis of 3-Bromophenyl tert-butyldimethylsilyl ether
This compound is typically synthesized by the reaction of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.
Experimental Protocol: Synthesis
-
To a solution of 3-bromophenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with a mixture of diethyl ether and hexanes (1:1).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-Bromophenyl tert-butyldimethylsilyl ether.
3.2. Chemical Reactivity and Applications
The bromine atom on the aromatic ring makes this compound a valuable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
3.2.1. Suzuki-Miyaura Coupling
3-Bromophenyl tert-butyldimethylsilyl ether can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling [7]
-
In a flame-dried round-bottom flask, combine 3-Bromophenyl tert-butyldimethylsilyl ether (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
3.2.2. Grignard Reagent Formation and Subsequent Reactions
The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used to react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.
Experimental Protocol: Grignard Reaction [8]
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Activate magnesium turnings (1.1 equivalents) in a flame-dried flask.
-
Add a solution of 3-Bromophenyl tert-butyldimethylsilyl ether (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the Grignard reagent has formed (indicated by the consumption of magnesium and a color change), cool the reaction mixture and add the desired electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) dropwise.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Safety Information
Table 3: GHS Hazard Information (Predicted)
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Warning | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling and Storage:
-
Handle in a well-ventilated area.[9]
-
Store in a tightly closed container in a dry and cool place.[9]
-
Keep away from heat, sparks, and open flames.[9]
Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for a comprehensive safety data sheet. Always consult the latest SDS for any chemical before use and follow all recommended safety procedures.
References
- 1. L17440.06 [thermofisher.com]
- 2. This compound | C12H19BrOSi | CID 11254705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Bromophenoxy)-tert-butyldimethylsilane 97 67963-68-2 [sigmaaldrich.com]
- 4. (3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Page loading... [wap.guidechem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. fishersci.com [fishersci.com]
- 10. PubChemLite - (3-bromophenoxy)(tert-butyl)diphenylsilane (C22H23BrOSi) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to (3-Bromophenoxy)(tert-butyl)dimethylsilane
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BrOSi | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
| IUPAC Name | (3-bromophenoxy)-tert-butyl-dimethylsilane | [1] |
| CAS Number | 65423-56-5 | [1] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OC1=CC(=CC=C1)Br | [1] |
| InChIKey | BFRHMVJJJGUHDI-UHFFFAOYSA-N | [1] |
Molecular Structure
The molecular structure of this compound consists of a bromophenoxy group linked to a tert-butyldimethylsilyl moiety through an oxygen atom. The bromine atom is positioned at the meta-position of the phenyl ring.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the silylation of phenols.[2][3][4]
Materials and Reagents:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-bromophenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).
-
Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS analysis would be performed to confirm the molecular weight and purity of the compound.
-
A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase) would be coupled to a mass spectrometer.
-
The sample, dissolved in a volatile organic solvent, would be injected into the GC. The mass spectrometer would be operated in electron ionization (EI) mode to generate a mass spectrum.
References
Literature review on the preparation of (3-Bromophenoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preparation of (3-Bromophenoxy)(tert-butyl)dimethylsilane, a valuable silyl ether intermediate in organic synthesis. Due to the limited availability of a direct experimental protocol for this specific isomer, this guide presents a detailed methodology adapted from the well-established synthesis of its close structural analog, (4-Bromophenoxy)(tert-butyl)dimethylsilane. The electronic and steric similarities between the 3-bromo and 4-bromo isomers suggest that the provided protocol is a reliable starting point for the successful synthesis of the target compound.
Core Synthesis: Silylation of 3-Bromophenol
The fundamental reaction for preparing this compound is the protection of the hydroxyl group of 3-bromophenol as a tert-butyldimethylsilyl (TBS) ether. This is typically achieved by reacting 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole, in an aprotic polar solvent like dimethylformamide (DMF).[1][2] Imidazole plays a crucial role, not only as a proton scavenger but also by forming a highly reactive silyl-imidazolium intermediate, which is then attacked by the phenoxide.[3]
Experimental Protocol
The following protocol is adapted from the procedure for the synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane and is expected to yield the desired 3-bromo isomer with high efficiency.[1][2]
Materials and Reagents:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Petroleum Ether (e.g., 60/80)
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry the 3-bromophenol and imidazole in a desiccator over phosphorus pentoxide (P₂O₅) prior to use.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the dried 3-bromophenol and imidazole in anhydrous DMF.
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Silylations in DMF are generally faster than in less polar solvents like dichloromethane (DCM).[3]
-
Work-up: Upon completion of the reaction, add water and petroleum ether to the reaction mixture. After stirring, add more water to ensure phase separation.[1]
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with a mixture of petroleum ether and diethyl ether.
-
Washing: Combine the organic phases and wash successively with water, 1 M aqueous NaOH solution, water again, and finally with saturated NaCl solution.[1]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless oil.[1]
Quantitative Data Summary
The following table summarizes the expected reagents and products for this synthesis, with quantitative data adapted from the analogous synthesis of the 4-bromo isomer.[1]
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 0.07 | 12.1 g |
| tert-Butyl(chloro)dimethylsilane | C₆H₁₅ClSi | 150.72 | 0.1 | 15.0 g |
| Imidazole | C₃H₄N₂ | 68.08 | 0.24 | 16.5 g |
| Dimethylformamide | C₃H₇NO | 73.09 | - | 50 cm³ |
| This compound) | C₁₂H₁₉BrOSi | 287.27 | ~0.07 | ~19.8 g |
Note: The yield for the 4-bromo isomer was reported to be 98%. A similar high yield is anticipated for the 3-bromo isomer.[1]
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
References
Technical Guide: Safe Handling and Application of (3-Bromophenoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS No. 65423-56-5). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical reagent safely and effectively in a research and development setting.
Chemical and Physical Properties
This compound is a silyl ether commonly utilized in organic synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 65423-56-5 | PubChem[1] |
| Molecular Formula | C₁₂H₁₉BrOSi | PubChem[1] |
| Molecular Weight | 287.27 g/mol | PubChem[1] |
| Physical Form | Liquid | AKSci[2] |
| Boiling Point | 66 °C | AKSci[2] |
| Refractive Index | 1.50-1.51 | AKSci[2] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements
The following precautionary statements are recommended when handling this substance:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: General Handling and Use
While specific experimental procedures will vary depending on the reaction, the following provides a general protocol for the safe handling and use of this compound as a protecting group for a hydroxyl functionality.
Personal Protective Equipment (PPE)
Before commencing any work, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
General Handling and Storage Workflow
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Get medical advice if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: No information available.
-
Protective equipment and precautions for firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Accidental Release Measures
-
Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of surplus and non-reusable solutions through a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Disposal must be in accordance with institutional, local, state, and federal regulations.
References
Spectroscopic and Synthetic Profile of (3-Bromophenoxy)(tert-butyl)dimethylsilane: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile silyl ether, (3-Bromophenoxy)(tert-butyl)dimethylsilane. This guide presents available data in a structured format, outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations to clarify experimental workflows.
This compound , also known by its synonym 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, is a valuable intermediate in organic synthesis. Its chemical identity is confirmed by the CAS Registry Number 65423-56-5, a molecular formula of C₁₂H₁₉BrOSi, and a molecular weight of 287.27 g/mol .[1][2][3][4]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of silyl ethers of this type is expected to show characteristic signals for the tert-butyl and dimethylsilyl protons, typically in the upfield region (δ 0.0-1.5 ppm). The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), with splitting patterns indicative of the substitution on the benzene ring.
¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the silyl protecting group and the aromatic carbons. The carbon attached to the oxygen atom will be shifted downfield due to the deshielding effect of the oxygen.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the Si-O-C and C-H bonds. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The Si-O stretching vibration typically appears in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis, likely through Gas Chromatography-Mass Spectrometry (GC-MS), is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.[1] A common fragmentation pathway for tert-butyldimethylsilyl ethers involves the loss of the tert-butyl group, resulting in a prominent [M-57]⁺ peak.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Si-C(CH₃)₃ | ~1.0 ppm (singlet, 9H) |
| Si-(CH₃)₂ | ~0.2 ppm (singlet, 6H) | |
| Aromatic-H | 6.8 - 7.2 ppm (multiplet, 4H) | |
| ¹³C NMR | Si-C (CH₃)₃ | ~18 ppm |
| Si-C(C H₃)₃ | ~25 ppm | |
| Si-(C H₃)₂ | ~ -4 ppm | |
| Aromatic-C | 115 - 160 ppm | |
| IR | Ar-H Stretch | >3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |
| Si-O-C Stretch | 1000 - 1250 cm⁻¹ | |
| MS (EI) | [M]⁺ | m/z 286/288 (reflecting Br isotopes) |
| [M - C(CH₃)₃]⁺ | m/z 229/231 (reflecting Br isotopes) |
Note: The data presented in this table is based on typical values for structurally similar compounds and awaits experimental verification for this compound.
Experimental Protocols
The following sections detail the general procedures for the synthesis and spectroscopic analysis of silyl ethers like this compound.
Synthesis of this compound
This procedure describes a standard method for the protection of a phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) in anhydrous DMF or DCM.
-
Add imidazole (2.2 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until fully dissolved.
-
Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Sample Preparation (for liquid samples):
-
Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin film of the liquid between the plates.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.
-
The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will ionize the sample molecules (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).
Caption: General workflow for spectroscopic analysis of the title compound.
References
Commercial Suppliers of (3-Bromophenoxy)(tert-butyl)dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS No. 65423-56-5), a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines key commercial suppliers, provides guidance on typical experimental protocols for its use, and presents visual workflows to aid in procurement and application.
Commercial Availability and Supplier Information
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. While pricing and availability are often subject to inquiry, the following table summarizes publicly available information for several notable vendors. Purity levels are generally high, suitable for most research and development applications.
| Supplier | CAS Number | Purity/Specification | Available Quantities | Contact for Pricing |
| BLDpharm | 65423-56-5 | Inquire | Inquire | Yes |
| AKSci | 65423-56-5 | 95% min. | Inquire | Yes |
| Novachemistry | 65423-56-5 | Inquire | 10g, 100g, Bulk | Yes |
| GlobalChemMall | 65423-56-5 | High Quality | Wholesale | Yes |
| Hangzhou Dingyan Chem Co., Ltd | 65423-56-5 | ≥95% | Customized | Yes |
Note: This is not an exhaustive list, and researchers are encouraged to contact suppliers directly for the most up-to-date information on pricing, availability, and detailed specifications.
Experimental Protocols: Synthesis of Aryl Silyl Ethers
The primary application of this compound involves its role as a protecting group for phenols or as a precursor in cross-coupling reactions. The formation of the tert-butyldimethylsilyl (TBDMS) ether from a phenol is a common and crucial step in multi-step organic synthesis. Below are representative experimental protocols for this transformation.
Standard Protocol for Silylation of Phenols using TBDMSCl and Imidazole
This protocol is a widely adopted method for the protection of phenols as their TBDMS ethers.
Materials:
-
Phenol substrate (e.g., 3-bromophenol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Microwave-Assisted Solvent-Free Silylation of Phenols
For a more rapid and environmentally friendly approach, microwave-assisted synthesis can be employed.[1]
Materials:
-
Phenolic compound (e.g., 3-bromophenol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
Procedure:
-
In a microwave-transparent vessel, combine the phenolic compound (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.0 eq).[1]
-
Irradiate the mixture in a microwave reactor. A typical procedure may involve irradiation at 90W for 2 minutes, followed by a cooling period, and then a further 2 minutes of irradiation at 180W.[1]
-
After cooling, the reaction mixture can be directly purified by distillation or an aqueous workup followed by chromatography, depending on the scale and purity requirements.[1]
Visualized Workflows and Pathways
To further clarify the processes involved in sourcing and utilizing this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: A logical workflow for the procurement of this compound.
Caption: A simplified signaling pathway for the synthesis of the target compound from 3-bromophenol.
Caption: A step-by-step experimental workflow for the silylation of a phenol.
References
The Strategic Utility of (3-Bromophenoxy)(tert-butyl)dimethylsilane in Patented Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-Bromophenoxy)(tert-butyl)dimethylsilane has emerged as a versatile and valuable building block in the landscape of modern medicinal chemistry. Its unique structural features, combining a reactive bromine atom with a sterically hindered silyl ether protecting group, offer a powerful handle for sophisticated molecular engineering. This guide delves into the core patents that leverage this compound, providing a comprehensive overview of its application in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. We will explore detailed experimental protocols, present quantitative data in a clear, comparative format, and visualize the key synthetic transformations and biological pathways.
Core Applications in Patented Syntheses
The primary utility of this compound lies in its ability to serve as a precursor to a variety of key intermediates. The two most prominent applications documented in the patent literature are its conversion to a boronic acid derivative for use in cross-coupling reactions and its direct use in palladium-catalyzed amination reactions.
Synthesis of 3-(tert-butyldimethylsilyloxy)phenylboronic acid: A Gateway to Biaryl Structures
A pivotal transformation involving this compound is its conversion to 3-(tert-butyldimethylsilyloxy)phenylboronic acid. This reaction is a critical step in accessing a wide range of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The synthesis is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.
A detailed experimental protocol for this conversion is outlined in patent literature. The following procedure provides a representative example:
To a solution of this compound (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene at -78 °C is added n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at this temperature for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature does not exceed -70 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford 3-(tert-butyldimethylsilyloxy)phenylboronic acid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 287.27 | 1.0 | Varies |
| n-Butyllithium | 64.06 | 1.1 | Varies |
| Triisopropyl borate | 188.08 | 1.2 | Varies |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent |
| Toluene | 92.14 | - | Solvent |
Table 1: Key Reagents for the Synthesis of 3-(tert-butyldimethylsilyloxy)phenylboronic acid
Caption: Synthetic pathway from this compound to its corresponding boronic acid.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
Another significant application of this compound is its direct use in Buchwald-Hartwig amination reactions. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors which often feature arylamine scaffolds.
A representative procedure for the Buchwald-Hartwig amination using this compound is described in patents focused on the synthesis of kinase inhibitors.
A mixture of this compound (1.0 eq), the desired amine (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under a nitrogen atmosphere for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired N-aryl product.
| Reactant/Reagent | Role | Typical Molar Ratio (to Aryl Bromide) |
| This compound | Aryl Halide | 1.0 |
| Amine | Nucleophile | 1.2 |
| Palladium(II) Acetate | Catalyst Precursor | 0.05 |
| Phosphine Ligand (e.g., Xantphos) | Ligand | 0.1 |
| Cesium Carbonate | Base | 2.0 |
| 1,4-Dioxane | Solvent | - |
Table 2: Typical Reagents for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Application in Kinase Inhibitor Synthesis: A Signaling Pathway Perspective
The products derived from this compound are frequently utilized as key building blocks in the synthesis of potent and selective kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific signaling pathways that are dysregulated in tumor cells. For instance, many patented kinase inhibitors target pathways such as the Bruton's tyrosine kinase (BTK) signaling pathway, which is critical for B-cell development and is implicated in various B-cell malignancies.
Caption: Inhibition of the BTK signaling pathway by a synthesized kinase inhibitor.
Conclusion
This compound stands as a testament to the importance of strategically designed building blocks in modern drug discovery. Its utility in forming key boronic acid and arylamine intermediates provides a streamlined path to complex molecular targets. The detailed protocols and workflows presented in this guide, derived from the patent literature, offer a practical resource for researchers and scientists. As the quest for more selective and potent therapeutics continues, the innovative application of such versatile chemical tools will undoubtedly remain at the forefront of medicinal chemistry.
Methodological & Application
Application Notes and Protocols for the Use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(3-Bromophenoxy)(tert-butyl)dimethylsilane is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of a bromine atom, which can readily participate in catalytic cycles, and a tert-butyldimethylsilyl (TBDMS) protected phenol. The TBDMS group is generally stable under the basic conditions of many cross-coupling reactions, allowing for the synthesis of complex molecules with a free or potentially free phenol moiety for further functionalization. This document provides detailed application notes and representative protocols for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Stability of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS or TBS) ether is a robust protecting group for hydroxyl functionalities. Its stability is a key consideration in planning multi-step synthetic sequences. Generally, the TBDMS group is stable to a wide range of non-acidic reagents and chromatographic conditions.
-
Basic and Nucleophilic Conditions: TBDMS ethers are highly stable in the presence of bases such as alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu), which are commonly used in cross-coupling reactions. They are also resistant to many nucleophiles.
-
Acidic Conditions: The TBDMS group is sensitive to acidic conditions and can be readily cleaved. The rate of cleavage is dependent on the acid strength and the steric environment of the silyl ether.
-
Fluoride Ions: The TBDMS group is exceptionally labile in the presence of fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF, or potassium fluoride - KF). This is due to the formation of the highly stable Si-F bond. Care must be taken if fluoride additives are used in cross-coupling protocols.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate silyl-protected biphenyl derivatives.
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
The following table presents representative data for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, analogous to the reactions of this compound.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 3-(tert-Butyldimethylsilyloxy)-4'-methoxybiphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (287 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol) followed by anhydrous toluene (5 mL) and deionized water (0.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful route to synthesize aryl amines. This compound can be coupled with a wide range of primary and secondary amines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive amines.
Quantitative Data for Buchwald-Hartwig Amination (Representative)
The following table shows representative data for the Buchwald-Hartwig amination of aryl bromides with various amines, analogous to reactions with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 20 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(3-(tert-Butyldimethylsilyloxy)phenyl)morpholine
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and BINAP (28.0 mg, 0.03 mmol, 3 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (287 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Quantitative Data for Sonogashira Coupling (Representative)
The following table presents representative data for the Sonogashira coupling of aryl bromides with various terminal alkynes, analogous to reactions with this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 93 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | iPr₂NH | Dioxane | 80 | 16 | 87 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 18 | 90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | DMF | 50 | 10 | 85 |
Experimental Protocol: Sonogashira Coupling
Synthesis of (tert-Butyl)dimethyl(3-(phenylethynyl)phenoxy)silane
-
Reaction Setup: To a Schlenk flask, add this compound (287 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 279 µL, 2.0 mmol). Then, add phenylacetylene (121 µL, 1.1 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Visualization of Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for a Sonogashira coupling reaction.
These protocols and data provide a strong starting point for the use of this compound in a variety of powerful cross-coupling reactions, enabling the synthesis of a diverse range of functionalized aromatic compounds. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
Application Notes and Protocols for Suzuki Coupling with (3-Bromophenoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or ester, with an organohalide.[1][2][3][4] These application notes provide a comprehensive guide for utilizing (3-Bromophenoxy)(tert-butyl)dimethylsilane as a substrate in Suzuki-Miyaura cross-coupling reactions. The resulting 3-aryloxyphenyl ethers are valuable structural motifs in medicinal chemistry and materials science. The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic oxygen offers stability under various reaction conditions and can be readily removed post-coupling, allowing for further functionalization.
The general reaction scheme involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
A simplified representation of this catalytic cycle is provided below.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Recommended Reaction Parameters
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes generally effective conditions based on established protocols for similar aryl bromides. Optimization may be required for specific arylboronic acids to achieve maximum yield and purity.
| Parameter | Recommended Reagents/Conditions | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1-5 mol% | Pd(PPh₃)₄ can often be used without an additional ligand. For Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand is required. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, P(t-Bu)₃ | 1-2 molar equivalents relative to Pd | Bulky, electron-rich phosphine ligands can improve reaction rates and yields, especially for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF | 2-3 equivalents | The choice of base can significantly impact the reaction outcome. An aqueous solution of the base is often used.[5][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Typically 0.1 - 0.5 M | A mixture of an organic solvent and water is most common to dissolve both the organic reactants and the inorganic base.[7] |
| Temperature | 80-110 °C | - | The reaction temperature is dependent on the solvent and the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v). If not using a pre-formed catalyst complex, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand. If using a catalyst like Pd(PPh₃)₄, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Post-Coupling Deprotection of the TBDMS Group:
The tert-butyldimethylsilyl (TBDMS) ether can be readily cleaved to reveal the free phenol.
-
Cleavage: Dissolve the purified silyl-protected biaryl in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 equiv.) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting phenol by column chromatography or recrystallization as needed.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides a summary of typical reaction conditions and expected yields for the Suzuki coupling of silyl-protected aryl bromides with various arylboronic acids, based on literature for analogous substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 8 | 80-92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88-96 |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 75-85 |
| 5 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 82-90 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Figure 2. Experimental Workflow for Suzuki Coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 3-aryloxyphenyl ethers. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The straightforward nature of the reaction and the stability of the TBDMS protecting group make this a valuable transformation in the toolkit of synthetic chemists in academia and industry.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for (3-Bromophenoxy)(tert-butyl)dimethylsilane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Bromophenoxy)(tert-butyl)dimethylsilane as a key building block in the synthesis of pharmaceutically relevant molecules. The strategic placement of a bromine atom and a protected phenol group makes this reagent a versatile precursor for constructing complex molecular architectures, particularly the diaryl ether motif prevalent in many biologically active compounds.
Introduction
This compound is a bifunctional reagent that serves as a valuable intermediate in medicinal chemistry. The tert-butyldimethylsilyl (TBS) ether provides robust protection for the phenolic hydroxyl group, allowing for selective reactions at the aryl bromide position. The bromine atom can readily participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality is particularly advantageous in the multi-step synthesis of drug candidates.
The primary application of this reagent lies in the synthesis of diaryl ethers, a structural motif found in a wide range of pharmaceuticals, including inhibitors of phosphodiesterase 4 (PDE4), an important target for inflammatory diseases.
Application in the Synthesis of Diaryl Ether-Containing Pharmaceuticals
The diaryl ether linkage is a key structural feature in numerous potent and selective PDE4 inhibitors. These compounds have therapeutic applications in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The synthesis of these molecules often involves the coupling of an electron-rich phenolic component with an electron-deficient aryl or heteroaryl halide. This compound serves as a precursor to the phenolic component, where the bromine atom allows for the introduction of other functionalities prior to the key ether-forming reaction.
A representative synthetic strategy involves an initial cross-coupling reaction at the bromide, followed by deprotection of the silyl ether to reveal the phenol, which can then undergo a second coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig O-arylation) to form the diaryl ether bridge.
Key Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of diaryl ether precursors.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Formation
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid to form a biaryl compound, a common intermediate in pharmaceutical synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Yield Range |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | 75-95% |
| Base | K₂CO₃ (2 M aqueous) | |
| Solvent | Toluene | |
| Temperature | 90 °C |
Protocol 2: Ullmann Condensation for Diaryl Ether Synthesis
This protocol outlines the copper-catalyzed Ullmann condensation of a phenol with an aryl bromide. In this hypothetical example, the TBS-protected phenol derived from this compound (after a prior transformation at the bromo position and deprotection) is coupled with an aryl halide.
Reaction Scheme:
Materials:
-
Phenol derivative (previously synthesized and deprotected)
-
Aryl bromide
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
High-boiling polar solvent (e.g., DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the phenol (1.0 eq), aryl bromide (1.1 eq), copper catalyst (0.1-0.2 eq), base (2.0 eq), and ligand (0.2-0.4 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120-160 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions | Yield Range |
| Catalyst | CuI (10 mol%) | 60-85% |
| Base | K₂CO₃ | |
| Ligand | L-proline (20 mol%) | |
| Solvent | DMSO | |
| Temperature | 130 °C |
Signaling Pathway and Experimental Workflow
PDE4 Signaling Pathway in Inflammation
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune cells.[1][2] By degrading cAMP, PDE4 promotes the production of pro-inflammatory cytokines and mediators. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2] Activated PKA can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), leading to the suppression of pro-inflammatory gene expression and an increase in anti-inflammatory mediators.[2]
Caption: PDE4 signaling pathway in inflammatory response.
Experimental Workflow for Diaryl Ether Synthesis
The following diagram illustrates a typical workflow for the synthesis of a diaryl ether using this compound as a starting material, employing a Suzuki-Miyaura coupling followed by an Ullmann condensation.
Caption: Experimental workflow for diaryl ether synthesis.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its utility in constructing the diaryl ether core, a common motif in potent PDE4 inhibitors and other drug classes, makes it a reagent of significant interest to medicinal chemists and process development scientists. The provided protocols and workflows serve as a practical guide for the application of this compound in the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols: (3-Bromophenoxy)(tert-butyl)dimethylsilane as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tert-butyldimethylsilyl (TBDMS) group for the protection of phenols, with a specific focus on the application of (3-Bromophenoxy)(tert-butyl)dimethylsilane. This document details the synthesis, stability, and deprotection of TBDMS-protected phenols, supported by experimental protocols and quantitative data.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is crucial to prevent undesired side reactions. The hydroxyl group of phenols is particularly susceptible to a variety of reaction conditions. Silyl ethers, especially the tert-butyldimethylsilyl (TBDMS) ether, are widely employed as protecting groups for phenols due to their ease of introduction, stability under a range of conditions, and selective removal under mild protocols. The TBDMS group offers a significant increase in stability compared to smaller silyl ethers like trimethylsilyl (TMS), making it robust enough to withstand various synthetic transformations while being readily cleavable when desired[1].
The presence of a bromine atom on the phenoxy moiety, as in this compound, provides a valuable synthetic handle for further functionalization, such as cross-coupling reactions, while the TBDMS group protects the phenolic hydroxyl.
Stability of the TBDMS Protecting Group
The stability of silyl ethers is primarily influenced by steric hindrance around the silicon atom. The bulky tert-butyl group in TBDMS provides substantial steric protection, rendering the silyl ether more stable than smaller analogs like TMS and TES (triethylsilyl) under both acidic and basic conditions[2].
Relative Stability of Silyl Ethers:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)[2]
-
Basic Conditions: TMS > TES > TBDMS ≈ TBDPS > TIPS[2]
Phenolic TBDMS ethers are generally more susceptible to cleavage under basic conditions compared to acidic conditions[2]. For instance, the half-life for the deprotection of the TBDMS ether of p-cresol is approximately 3.5 minutes with 5% NaOH in 95% ethanol, whereas it is about 4.5 hours with 1% HCl in 95% ethanol[2]. This differential stability allows for selective deprotection in the presence of other functional groups.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of the analogous 4-bromophenoxy derivative and is expected to provide high yields for the 3-bromo isomer.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
To this solution, add TBDMS-Cl (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Quantitative Data for Phenol Protection:
| Phenol Substrate | Base (eq) | Silylating Agent (eq) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenol | Imidazole (2.2) | TBDMS-Cl (1.1) | DMF | RT | 3 h | 94 | [3] |
| 4-Bromophenol | Imidazole (3.4) | TBDMS-Cl (1.4) | DMF | RT | 2 d | 98 | Adapted from similar syntheses |
| 3-Hydroxybenzaldehyde | Imidazole (2.0) | TBDMS-Cl (1.2) | Solvent-free (MW) | - | 4 min | High | [4] |
Deprotection of Phenolic TBDMS Ethers
A variety of methods are available for the cleavage of phenolic TBDMS ethers, allowing for deprotection under specific conditions to ensure compatibility with other functional groups in the molecule.
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the removal of TBDMS ethers. The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-O bond.
Reaction Workflow:
Figure 2. Workflow for TBAF-mediated deprotection of a phenolic TBDMS ether.
Protocol:
-
Dissolve the TBDMS-protected phenol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1 eq) dropwise.
-
Stir the mixture at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by column chromatography.
Quantitative Data for TBAF Deprotection:
| Protected Phenol | TBAF (eq) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| General TBDMS Ether | 1.1-1.5 | THF | 0 to RT | 30-60 min | 85-95 | [5] |
Note: For base-sensitive substrates, buffering the TBAF solution with acetic acid is recommended to prevent decomposition and improve yields[6].
Potassium bifluoride (KHF₂) in methanol offers a mild and highly selective method for the deprotection of phenolic TBDMS ethers, even in the presence of TBDMS ethers of benzylic alcohols.
Protocol:
-
To a solution of the TBDMS-protected phenol (1.0 eq) in methanol, add KHF₂ (2.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for KHF₂ Deprotection:
| Protected Phenol | KHF₂ (eq) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | 1.5 | MeOH | RT | 30 min | 91 | [2] |
| 2,6-Dimethylphenoxy-TBDMS | 2.5 | MeOH | 50 | 2 h | High | [2] |
| Hydroquinone bis-TBDMS ether | 2.5 | MeOH | RT | 1 h | High | [2] |
Mild acidic conditions can also be employed for the cleavage of TBDMS ethers.
Protocol:
-
Dissolve the TBDMS-protected phenol in a mixture of acetonitrile and water.
-
Add a catalytic amount of a suitable acid (e.g., HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data for Acidic Deprotection:
| Protected Phenol | Acid | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenolic TBDMS Ether | HCl | H₂O, MeCN | RT | 3 h | 95 | [3] |
Signaling Pathways and Logical Relationships
The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The following diagram illustrates the decision-making process for selecting a deprotection strategy.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of the Tert-Butyldimethylsilyl (TBS) Group from 3-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its steric bulk and stability under a variety of reaction conditions. Its selective removal, or deprotection, is a critical step in multi-step synthetic pathways. This document provides detailed application notes and protocols for the deprotection of the TBS group from 3-bromo-tert-butyldimethylsilyloxybenzene to regenerate 3-bromophenol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Deprotection Methodologies
The cleavage of the silicon-oxygen bond in TBS ethers can be achieved under various conditions, primarily categorized as fluoride-based, acidic, and specialized catalytic methods. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.
Data Summary
The following table summarizes various methods for the deprotection of aryl TBS ethers, with specific relevance to substrates like 3-bromo-tert-butyldimethylsilyloxybenzene.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) (1.1 equiv.) | THF | 0 to RT | 45 min | ~95% (Typical) | [1] |
| Acidic (in situ HCl) | Acetyl Chloride (cat.) | Methanol | 0 to RT | 5-30 min | 90-98% (General) | [2][3] |
| Basic | Sodium Hydride (NaH) (1.5 equiv.) | DMF | RT | 9-12 min | 95% | [4][5] |
| Lewis Acid | AlCl₃·6H₂O (cat.) | Methanol | Reflux | 15 min | 98% (for Phenyl-OTBS) | [6] |
| Stannous Chloride | SnCl₂·2H₂O (1 equiv.) | Ethanol | RT | 5-7 h | 80-90% (General) |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is the most common method for TBS deprotection due to the high affinity of fluoride for silicon.
Materials:
-
3-bromo-tert-butyldimethylsilyloxybenzene
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-tert-butyldimethylsilyloxybenzene (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M TBAF solution in THF (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromophenol.[1]
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol
This method generates a small amount of HCl in situ, providing a mild acidic condition for deprotection.
Materials:
-
3-bromo-tert-butyldimethylsilyloxybenzene
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-tert-butyldimethylsilyloxybenzene (1.0 equiv.) in anhydrous methanol (0.1 M) in a round-bottom flask and cool the solution to 0 °C.
-
Add acetyl chloride (0.1-0.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 5-30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield 3-bromophenol.[2][3]
Protocol 3: Deprotection using Sodium Hydride in DMF
This protocol is particularly efficient for the deprotection of electron-deficient aryl silyl ethers.
Materials:
-
3-bromo-tert-butyldimethylsilyloxybenzene
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 equiv., washed with hexanes to remove mineral oil) in anhydrous DMF, add a solution of 3-bromo-tert-butyldimethylsilyloxybenzene (1.0 equiv.) in anhydrous DMF at room temperature.
-
Stir the reaction mixture for 9-12 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain 3-bromophenol.[4][5]
Visualizations
Experimental Workflow
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation of (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of the Grignard reagent, (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide, from the starting material (3-Bromophenoxy)(tert-butyl)dimethylsilane. This reagent is a valuable synthetic intermediate for introducing the 3-(tert-butyldimethylsilyloxy)phenyl moiety into molecules, a common structural motif in medicinal chemistry.
Introduction
Grignard reagents are powerful carbon-carbon bond-forming tools in organic synthesis. The formation of (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide allows for the nucleophilic introduction of a protected phenol group. The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable under the basic conditions of Grignard reagent formation and can be readily removed under acidic conditions or with a fluoride source, providing flexibility in multi-step synthetic routes. This reagent is particularly useful in the synthesis of complex molecules, including kinase inhibitors and other potential therapeutic agents.
Data Presentation
While a specific yield for the formation of (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide from this compound is not explicitly reported in the reviewed literature, yields for the formation of aryl Grignard reagents are typically high, often ranging from 80-95%, assuming strictly anhydrous conditions and appropriate initiation of the reaction. The success of the reaction is often assessed by titration of the resulting Grignard solution or by the yield of a subsequent reaction.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | - |
| Reagents | Magnesium turnings, Anhydrous Tetrahydrofuran (THF) | Iodine or 1,2-dibromoethane can be used as an initiator. |
| Reaction Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic and may initiate at room temperature, proceeding to a gentle reflux. |
| Reaction Time | 1 - 3 hours | Completion is typically indicated by the consumption of magnesium turnings. |
| Typical Yield Range | 80 - 95% (Estimated) | Highly dependent on anhydrous conditions and purity of reagents. |
Experimental Protocols
The following protocol is adapted from established procedures for the formation of aryl Grignard reagents, including those with silyl ether protecting groups. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure
1. Apparatus Setup and Magnesium Activation:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, a dropping funnel, and a rubber septum.
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.
2. Initiation of Grignard Formation:
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension.
-
The reaction is typically initiated by gentle warming with a heat gun or by the exothermic reaction itself. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the Grignard reagent formation.
3. Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure complete consumption of the starting material and magnesium.
4. Confirmation and Use:
-
The resulting dark gray to brownish solution of (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide is now ready for use in subsequent reactions.
-
If required, the concentration of the Grignard reagent can be determined by titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the formation of the Grignard reagent.
Logical Relationship of Key Steps
Caption: Key components and outcome of the Grignard formation.
Applications in Drug Development
The 3-hydroxyphenyl structural motif is prevalent in a wide range of biologically active molecules and approved drugs. The use of its silyl-protected Grignard reagent, (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide, allows for the strategic incorporation of this pharmacophore into complex molecular scaffolds.
Key applications in drug development include:
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted phenyl ring that occupies the ATP-binding site of the enzyme. This Grignard reagent can be used to introduce the 3-hydroxyphenyl group, which can serve as a key hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the inhibitor.
-
Construction of Complex Natural Product Analogs: The reagent can be employed in the synthesis of analogs of natural products with therapeutic potential. By modifying the core structure with the 3-hydroxyphenyl group, medicinal chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Cross-Coupling Reactions: (3-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These reactions are powerful methods for constructing biaryl structures, which are common in many drug molecules. The Grignard reagent serves as the nucleophilic partner, coupling with a variety of electrophiles to build molecular complexity.
Application Notes and Protocols for the Use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Bromophenoxy)(tert-butyl)dimethylsilane as a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under various reaction conditions, while the bromo- and phenoxy- functionalities provide versatile handles for constructing complex molecular architectures through various cross-coupling reactions.
Introduction to this compound in Drug Discovery
This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the construction of diaryl ether and biphenyl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds, including numerous clinically approved and investigational kinase inhibitors. The TBDMS ether serves as a robust protecting group for the phenolic hydroxyl group, allowing for selective manipulation of other parts of the molecule. The bromine atom on the phenyl ring is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Applications and Reaction Protocols
This compound is a versatile reagent for the synthesis of diaryl ethers and biphenyls, which are core structures in many kinase inhibitors. Below are detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In this context, this compound serves as the aryl halide partner.
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol:
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biphenyl derivative.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Synthesis of Diaryl Ether Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination protocol can be adapted for the formation of C-O bonds to synthesize diaryl ethers. This reaction couples an aryl halide with an alcohol or phenol.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig C-O coupling.
Experimental Protocol:
A typical procedure for the Buchwald-Hartwig C-O coupling is as follows:
-
Reaction Setup: To a dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., XPhos, 5 mol %), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired phenol (1.2 eq.).
-
Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. The reaction vessel is then evacuated and backfilled with an inert gas three times.
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: The filtrate is concentrated, and the residue is purified by flash chromatography to afford the pure diaryl ether product.
Table 2: Representative Quantitative Data for Buchwald-Hartwig C-O Coupling
| Entry | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 2 | 4-Nitrophenol | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 3 | 2-Hydroxypyridine | Pd₂(dba)₃/RuPhos | t-BuONa | Toluene | 90 | 16 | 82 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
This compound can be utilized as a key starting material in the synthesis of intermediates for potent bioactive molecules such as Bruton's Tyrosine Kinase (BTK) inhibitors. The diaryl ether or biphenyl core is a common feature in many BTK inhibitors.
Workflow for the Synthesis of a BTK Inhibitor Intermediate:
Caption: Synthetic workflow towards a BTK inhibitor core.
This workflow illustrates the strategic use of this compound to first construct a biphenyl core via a Suzuki-Miyaura coupling. The silyl protecting group is then removed to unmask the phenol, which can be further functionalized to build the final complex BTK inhibitor.
Signaling Pathway Context: Kinase Inhibition
The bioactive molecules synthesized using this compound often target protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Simplified kinase signaling pathway and inhibition.
This diagram illustrates a generic kinase signaling cascade. A synthesized inhibitor, derived from this compound, can bind to a specific kinase (e.g., BTK), blocking its activity and thereby interrupting the downstream signaling that leads to cellular responses like proliferation and survival.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its utility in robust and high-yielding cross-coupling reactions makes it an important tool for medicinal chemists and drug development professionals in the quest for novel therapeutics, particularly in the field of kinase inhibition. The provided protocols and data serve as a practical guide for the effective application of this reagent in organic synthesis.
Application Note: A Detailed Protocol for the Silylation of 3-Bromophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In organic synthesis, particularly within drug development and materials science, the protection of reactive functional groups is a cornerstone of molecular design and construction. The hydroxyl group of phenols is a frequent participant in undesirable side reactions. To circumvent this, the hydroxyl group is often "protected" by converting it into a less reactive functional group. Silyl ethers are a widely used class of protecting groups for alcohols and phenols due to their straightforward installation, robustness across a variety of reaction conditions, and the ability to be selectively removed under mild protocols.[1] The stability of the silyl ether can be tuned by altering the steric bulk of the substituents on the silicon atom.[2]
This application note provides a comprehensive, step-by-step experimental procedure for the silylation of 3-bromophenol using tert-butyldimethylsilyl chloride (TBDMSCl) to form 3-bromo-tert-butyldimethylsilyloxybenzene. This protocol is adapted from a high-yielding procedure for the analogous 4-bromophenol.[3]
Reaction Scheme
Experimental Protocol
This protocol details the synthesis of 3-bromo-tert-butyldimethylsilyloxybenzene.
Materials and Reagents:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Petroleum Ether (e.g., 60/80)
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dessicator with P₂O₅
Procedure:
-
Preparation: Dry the 3-bromophenol and imidazole in a desiccator over P₂O₅ prior to use.[3]
-
Reaction Setup: In a round-bottom flask containing anhydrous DMF (50 mL), add the dried 3-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol).[3] Stir the mixture with a magnetic stirrer until all solids have dissolved.
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol).[3]
-
Reaction: Allow the mixture to stir at room temperature for 2 days.[3]
-
Work-up:
-
Add water (5 cm³) and 60/80 petroleum ether (50 cm³).[3]
-
After stirring for 1 hour, add more water (100 cm³).[3]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase twice with a 1:1 mixture of 60/80 petroleum ether and diethyl ether (100 cm³ each).[3]
-
Combine the organic phases.
-
Wash the combined organic phases successively with water, 1 M aqueous NaOH solution, water, and finally with a saturated NaCl solution.[3]
-
Dry the organic phase over anhydrous MgSO₄.[3]
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure.
-
The residue can be further purified by distillation to yield the final product.[3]
-
Data Presentation
The following table summarizes the key quantitative data for this experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromophenol | 0.07 mol (12.1 g) | Adapted from[3] |
| tert-Butyldimethylsilyl chloride | 0.1 mol (15.0 g) | [3] |
| Imidazole | 0.24 mol (16.5 g) | [3] |
| Solvent | ||
| Anhydrous Dimethylformamide (DMF) | 50 cm³ | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [3] |
| Reaction Time | 2 days | [3] |
| Yield | ||
| Isolated Yield | up to 98% | [3] |
Visualizations
Caption: Experimental workflow for the silylation of 3-bromophenol.
References
Application Notes and Protocols: Reaction of (3-Bromophenoxy)(tert-butyl)dimethylsilane with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of (3-Bromophenoxy)(tert-butyl)dimethylsilane with organolithium reagents. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a versatile aryllithium intermediate, (3-(tert-butyldimethylsilyloxy)phenyl)lithium. This intermediate serves as a powerful nucleophile for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and natural products.
Introduction
The lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from organic halides.[1] The reaction of this compound with common organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), proceeds smoothly at low temperatures to generate the corresponding aryllithium species. The tert-butyldimethylsilyl (TBS) protecting group is stable under these conditions, allowing for the selective formation of the C-Li bond at the position of the bromine atom.
The resulting (3-(tert-butyldimethylsilyloxy)phenyl)lithium is a highly reactive intermediate that can be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 3-position of the protected phenol. Subsequent deprotection of the silyl ether reveals the corresponding phenol, a common motif in biologically active molecules.[2]
Key Applications in Drug Development
The 3-hydroxyphenyl moiety is a prevalent structural feature in numerous pharmaceuticals and natural products due to its ability to participate in hydrogen bonding interactions with biological targets.[2] The synthetic strategy outlined herein provides a reliable route to access substituted 3-hydroxyphenyl derivatives, which are valuable building blocks in drug discovery. For instance, this methodology can be applied to the synthesis of precursors for compounds with potential antimicrobial, neuroprotective, or other therapeutic activities.[2][3]
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.[4] Organolithium reagents like tert-butyllithium are extremely pyrophoric and must be handled with extreme care by trained personnel.[5][6]
Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)benzaldehyde via Lithium-Halogen Exchange and Formylation
This protocol details the formation of (3-(tert-butyldimethylsilyloxy)phenyl)lithium followed by its reaction with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.
Reaction Scheme:
Caption: General workflow for the synthesis of 3-(tert-butyldimethylsilyloxy)benzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is typically very fast.[7]
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the aryllithium reagent.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)benzaldehyde.
Quantitative Data Summary:
| Electrophile | Product | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| DMF | 3-(tert-Butyldimethylsilyloxy)benzaldehyde | n-BuLi | THF | -78 | ~75 | [4] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the experimental protocol, highlighting the key steps and decision points.
Caption: Experimental workflow for the synthesis of functionalized 3-(tert-butyldimethylsilyloxy)phenyl derivatives.
Conclusion
The reaction of this compound with organolithium reagents provides a reliable and versatile method for the synthesis of valuable 3-substituted phenol derivatives. The protocols outlined above can be adapted for a variety of electrophiles, offering a powerful tool for the construction of complex molecules in the context of drug discovery and development. The stability of the TBS protecting group and the high efficiency of the lithium-halogen exchange reaction make this a highly valuable transformation in modern organic synthesis.
References
- 1. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing (3-Bromophenoxy)(tert-butyl)dimethylsilane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely used and dependable method is the protection of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base, such as imidazole, in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[1][2] This procedure, often referred to as the Corey protocol, is known for its high yields and relatively mild reaction conditions.[2]
Q2: Can I use a different solvent instead of DMF?
A2: Yes, other solvents can be used, with dichloromethane (DCM) being a common alternative. However, reactions in DCM are generally slower than in DMF.[3] If using DCM, it is often recommended to let the reaction proceed overnight to ensure completion. The primary advantage of using DCM is that it can simplify the purification process.[3]
Q3: My reaction is very slow or appears to be incomplete. What are the possible causes?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Moisture: The presence of water in your reaction flask can consume the silylating agent and hinder the reaction. Ensure all glassware is thoroughly dried and that you are using anhydrous solvents.
-
Solvent Choice: As mentioned, reactions in DCM are significantly slower than in DMF.[3]
-
Base/Catalyst: Imidazole is a highly effective base for this reaction as it forms a reactive silylimidazolium intermediate. While other bases like triethylamine can be used, they may be less effective.[3]
-
Temperature: While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates, although this is not usually necessary for phenols.
Q4: I'm observing the formation of side products. What are they and how can I minimize them?
A4: The most common side products are silanols and siloxanes, which arise from the reaction of excess TBDMSCl with moisture during the reaction or workup. To minimize their formation, use a slight excess (around 1.1-1.2 equivalents) of TBDMSCl and ensure anhydrous conditions. These byproducts can typically be removed by flash column chromatography.
Q5: My product seems to be decomposing during purification by column chromatography. How can I prevent this?
A5: Silyl ethers can be sensitive to the acidic nature of silica gel, leading to hydrolysis back to the starting phenol.[3] To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-5% triethylamine before packing the column.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive TBDMSCl reagent.2. Presence of moisture.3. Insufficiently reactive base. | 1. Use a fresh bottle of TBDMSCl.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use imidazole as the base. For very stubborn reactions, consider using a stronger base like sodium hydride (NaH) in THF.[3] |
| Slow Reaction Rate | 1. Use of a less polar solvent (e.g., DCM).2. Low reaction temperature. | 1. Switch to a more polar aprotic solvent like DMF.[3]2. Allow the reaction to stir for a longer period (e.g., overnight).[3]3. Consider gentle heating if necessary. |
| Multiple Spots on TLC (Product and Starting Material) | 1. Incomplete reaction.2. Insufficient amount of silylating agent or base. | 1. Allow the reaction to run longer and monitor by TLC.2. Ensure you are using a slight excess of TBDMSCl (1.1-1.2 eq.) and imidazole (2.0-2.5 eq.). |
| Streaking on TLC Plates | 1. Hydrolysis of the silyl ether on the silica gel plate. | 1. Add a small amount of triethylamine to the TLC developing solvent system. |
| Difficulty in Purification | 1. Presence of silanol and siloxane byproducts.2. Decomposition of the product on the silica gel column. | 1. Use flash column chromatography for purification.2. Deactivate the silica gel with triethylamine before use.[3] |
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Standard Conditions in DMF
This protocol is adapted from a high-yielding procedure for a similar substrate.[1]
Materials and Reagents:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.
-
Addition of Silylating Agent: To the stirred solution, add TBDMSCl (1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Alternative Conditions in DCM
This protocol offers a simpler workup at the cost of a longer reaction time.[3]
Materials and Reagents:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-bromophenol (1.0 eq.) and imidazole (1.5 eq.) in anhydrous DCM.
-
Addition of Silylating Agent: Add TBDMSCl (1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Workup:
-
Wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Protocol 1 (DMF) | Protocol 2 (DCM) | Alternative (NaH/THF)[3] |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Base | Imidazole | Imidazole | Sodium Hydride (NaH) |
| Equivalents of Base | 2.5 eq. | 1.5 eq. | 1.1 - 1.3 eq. |
| Equivalents of TBDMSCl | 1.2 eq. | 1.1 eq. | 1.1 eq. |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-4 hours | Overnight | 30-60 minutes |
| Workup Complexity | More Complex (DMF removal) | Simpler | Requires careful quenching of NaH |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of (3-Bromophenoxy)(tert-butyl)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (3-Bromophenoxy)(tert-butyl)dimethylsilane.
Purification Overview and Common Impurities
This compound is a silyl ether commonly used as a protecting group for the hydroxyl functionality of 3-bromophenol in multi-step organic synthesis.[1] The purification of this compound is critical to ensure the success of subsequent reactions. The primary methods for purification are flash column chromatography and vacuum distillation.
Common Impurities:
-
Unreacted 3-bromophenol: The starting material for the silylation reaction.
-
Excess Silylating Agent: Such as tert-butyldimethylsilyl chloride (TBDMSCl).
-
Siloxanes: Byproducts formed from the hydrolysis of the silylating agent or the product.
-
Base: Such as imidazole or triethylamine, used to catalyze the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Product decomposition during silica gel column chromatography.
-
Symptom: Streaking on the TLC plate, appearance of a new, more polar spot (lower Rf value) corresponding to 3-bromophenol, and low recovery of the desired product.
-
Cause: Aryl tert-butyldimethylsilyl ethers can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the silyl ether.[2]
-
Solution:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine in the eluent.[3] Pack the column with this slurry and flush with one column volume of the same solvent system before loading the crude product.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for chromatography.
-
Minimize Residence Time: Run the column efficiently to reduce the contact time of the compound with the stationary phase.
-
Issue 2: Co-elution of the product with non-polar impurities.
-
Symptom: Fractions containing the desired product are contaminated with impurities having a similar Rf value.
-
Cause: Non-polar byproducts, such as siloxanes, can have similar chromatographic behavior to the desired silyl ether.
-
Solution:
-
Optimize Solvent System: Carefully select the eluent system to maximize the separation between the product and impurities. A good starting point for aryl silyl ethers is a mixture of hexanes and ethyl acetate.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with close Rf values.
-
Alternative Purification Method: If co-elution persists, consider vacuum distillation as an alternative purification method, provided the compound is thermally stable and sufficiently volatile.
-
Issue 3: Difficulty in removing all solvent under high vacuum.
-
Symptom: The purified product remains as an oil and does not solidify, even after prolonged exposure to high vacuum.
-
Cause: Residual high-boiling point solvents (e.g., DMF) used in the reaction or trace impurities can be difficult to remove.
-
Solution:
-
Azeotropic Removal: Add a solvent with a lower boiling point that forms an azeotrope with the high-boiling solvent (e.g., toluene to remove DMF) and evaporate under reduced pressure. Repeat this process several times.
-
Aqueous Workup: Ensure a thorough aqueous workup is performed before purification to remove water-soluble solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable eluent system for flash column chromatography of this compound?
A1: A common starting point for the purification of aryl silyl ethers is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product. Given the non-polar nature of the compound, a high percentage of hexanes (e.g., 95:5 to 99:1 hexanes:ethyl acetate) is a good starting point for optimization.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is a UV-active compound due to the presence of the aromatic ring. Therefore, it can be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[4][5] Additionally, staining with potassium permanganate can be used, which will visualize any oxidizable functional groups.[4]
Q3: Is vacuum distillation a viable purification method for this compound?
Q4: Can I use recrystallization to purify crude this compound?
A4: Recrystallization is generally more suitable for solid compounds. This compound is often obtained as an oil. While some aryl silyl ethers can be crystalline, it is less common for this specific compound. Therefore, flash column chromatography or vacuum distillation are the recommended primary purification techniques.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate to find a solvent system that gives the desired product an Rf of ~0.2-0.3.
-
Column Packing (with neutralization):
-
Prepare the chosen eluent and add 1% triethylamine.
-
In a beaker, create a slurry of silica gel in the neutralized eluent.
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed.
-
Equilibrate the column by running 1-2 column volumes of the eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like hexanes.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | General Practice[1] |
| Mobile Phase | Hexanes:Ethyl Acetate (98:2) | Optimized from general procedures |
| Rf of Product | ~0.3 | Ideal for column chromatography |
| Typical Yield | >90% (after chromatography) | Dependent on reaction efficiency |
| Purity | >98% (by NMR) | Expected outcome |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the purification of crude this compound.
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic Diagram
The following diagram illustrates the logical steps for troubleshooting common purification issues.
Caption: Decision-making workflow for troubleshooting purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. (4-Bromophenoxy)-tert-butyldimethylsilane, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (4-Bromophenoxy)-tert-butyldimethylsilane 97 67963-68-2 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. tert-Butoxychloromethylphenylsilane: synthesis and reactivity [ouci.dntb.gov.ua]
Common side reactions in the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely used method is the protection of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) using imidazole as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF). This is commonly referred to as the Corey protocol.[1]
Q2: What is the role of imidazole in this reaction?
A2: Imidazole serves two primary roles. First, it acts as a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. Second, it reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which then efficiently silylates the phenoxide.[1][2]
Q3: Can other bases or solvents be used?
A3: Yes, other amine bases like triethylamine or 2,6-lutidine can be used, and solvents such as dichloromethane (DCM) or acetonitrile are also viable. However, reactions in less polar solvents like DCM are often significantly slower than in DMF.[3] DMF itself has been shown to catalyze the silylation reaction.[1]
Q4: How stable is the TBDMS ether product?
A4: tert-Butyldimethylsilyl ethers are generally robust and offer significantly more stability towards hydrolysis compared to simpler silyl ethers like trimethylsilyl (TMS) ethers. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group.[4] They are generally stable to a range of reaction conditions but can be cleaved under acidic conditions or with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low or No Product Yield
Issue: The reaction shows low or no conversion to the desired product.
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure that 3-bromophenol is dry. TBDMSCl is sensitive to moisture and can hydrolyze; use a fresh bottle or a properly stored reagent. Anhydrous DMF is crucial for the reaction's success.[5] |
| Insufficient reaction time | While reactions in DMF are typically fast, silylations in solvents like DCM can be much slower. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.[3] |
| Incomplete deprotonation | Ensure at least a stoichiometric amount of imidazole is used relative to 3-bromophenol. |
| Low reaction temperature | The reaction is typically run at room temperature. For sterically hindered phenols, gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion.[4] |
Presence of Side Products
Issue: TLC or other analyses indicate the presence of significant impurities alongside the desired product.
| Potential Side Product | Formation Mechanism | Prevention and Mitigation |
| Unreacted 3-Bromophenol | Incomplete reaction due to reasons mentioned in the "Low Yield" section. | Follow the troubleshooting steps for low yield. During workup, a wash with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted acidic phenol. |
| tert-Butyldimethylsilanol | Hydrolysis of TBDMSCl by trace amounts of water in the reaction mixture. | Use anhydrous solvents and reagents. Store TBDMSCl under an inert atmosphere and away from moisture. |
| Hexa- and Disiloxanes | Formed from the self-condensation of tert-butyldimethylsilanol or reaction with TBDMSCl. | These are often difficult to remove completely but can be minimized by ensuring anhydrous conditions. Purification by flash column chromatography is typically effective. |
| N-silylated Imidazole Adducts | While the N-silylated imidazole is a key intermediate, excess TBDMSCl can lead to the formation of stable silylated imidazole byproducts. | Use of a slight excess of TBDMSCl (e.g., 1.1-1.2 equivalents) is recommended to avoid significant amounts of these byproducts. |
Product Degradation During Workup or Purification
Issue: The desired product is formed, but is lost or decomposes during the workup or purification steps.
| Problem Area | Potential Cause | Troubleshooting Steps |
| Aqueous Workup | Hydrolysis of the silyl ether. TBDMS ethers of phenols are more labile than those of aliphatic alcohols, especially under acidic or strongly basic conditions. | Maintain a neutral pH during the aqueous workup. Use a saturated solution of sodium bicarbonate or ammonium chloride for washing instead of plain water. Minimize the contact time between the organic layer and the aqueous phase.[4] |
| Column Chromatography | Cleavage on silica gel. Residual acidity on standard silica gel can lead to the cleavage of the TBDMS group, resulting in the recovery of 3-bromophenol. | Neutralize the silica gel by preparing a slurry with a non-nucleophilic base (e.g., triethylamine in the eluent) before packing the column. Alternatively, use pre-treated neutral silica gel.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the standard Corey procedure for the silylation of alcohols.[4]
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability of (3-Bromophenoxy)(tert-butyl)dimethylsilane under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (3-Bromophenoxy)(tert-butyl)dimethylsilane under acidic and basic conditions. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful manipulation of this compound in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butyldimethylsilyl (TBDMS) ether of 3-bromophenol in general?
A1: The tert-butyldimethylsilyloxy group is significantly more stable towards hydrolysis than simpler silyl ethers like trimethylsilyl (TMS) ethers, by a factor of approximately 10,000.[1] This increased stability is due to the steric hindrance provided by the bulky tert-butyl group, which protects the silicon-oxygen bond from nucleophilic attack or protonation.[1] While stable under many conditions, the TBDMS ether can be cleaved under specific acidic or basic conditions, or by using fluoride ion sources.[2]
Q2: Is the TBDMS group on this compound more labile under acidic or basic conditions?
A2: Generally, aryl silyl ethers are more readily cleaved under basic conditions compared to acidic conditions.[2] For instance, the half-life for the deprotection of the TBDMS ether of p-cresol is significantly shorter with 5% NaOH in ethanol compared to 1% HCl in ethanol.[2] However, a variety of mild and selective acidic reagents have been developed for the cleavage of TBDMS ethers.[3]
Q3: What is the stability of the bromine atom on the aromatic ring during the deprotection of the TBDMS group?
A3: The carbon-bromine bond on an aromatic ring is generally stable under the standard acidic and basic conditions used for TBDMS ether cleavage. Aryl halides are typically robust and do not undergo cleavage.[4][5] However, debromination can occur under specific, more forcing conditions, such as with certain reducing agents (e.g., NaBH₄ with a palladium catalyst) or under electrochemical reduction, which are not typical for standard TBDMS deprotection.[6]
Q4: Can I selectively deprotect an aliphatic TBDMS ether in the presence of this compound?
A4: Yes, selective deprotection is often possible. Aryl TBDMS ethers are generally more stable than aliphatic TBDMS ethers under certain acidic conditions. For example, using a catalytic amount of acetyl chloride in dry methanol allows for the selective deprotection of alkyl TBDMS ethers in the presence of aryl TBDMS ethers.[3][7] Conversely, some basic conditions can be tuned to selectively cleave aryl TBDMS ethers while leaving aliphatic ones intact.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient reagent: The amount of acid, base, or fluoride source is not enough for complete reaction. 2. Low reaction temperature: The reaction rate is too slow at the current temperature. 3. Steric hindrance: Although an aryl ether, other substituents on the molecule might hinder access to the silicon atom. 4. Poor solvent choice: The substrate may not be fully soluble in the reaction medium. | 1. Increase the equivalents of the deprotection reagent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Consider a less sterically hindered deprotection reagent. 4. Use a co-solvent to improve solubility. |
| Debromination of the Aromatic Ring | 1. Use of reducing agents: Unintentional presence of reducing species in the reaction mixture. 2. Harsh reaction conditions: Prolonged reaction times at high temperatures with certain reagents might promote side reactions. | 1. Ensure all reagents and solvents are pure and free from contaminants. Avoid using reagents known to cause debromination unless it is the desired outcome. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use milder deprotection conditions if possible. |
| Low Yield of 3-Bromophenol | 1. Decomposition of the product: 3-Bromophenol might be sensitive to the workup conditions. 2. Formation of byproducts: Side reactions other than debromination might be occurring. | 1. Use a buffered aqueous workup to maintain a neutral pH.[1] Perform extractions quickly to minimize contact time with aqueous phases.[1] 2. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust reaction conditions accordingly. |
| Reaction is too slow or does not start | 1. Inactive reagent: The deprotection reagent may have degraded. For instance, TBAF solutions can absorb water, affecting reactivity.[1] 2. Insufficiently acidic or basic conditions: The chosen conditions are too mild for this specific substrate. | 1. Use a fresh batch of the reagent. 2. Switch to a stronger acid or base, or a different fluoride source. For example, if acetic acid is ineffective, consider using HCl in methanol. |
Data Presentation
Table 1: Estimated Relative Stability of this compound under Various Conditions
| Condition | Reagent | Solvent | Temperature (°C) | Estimated Reaction Time for >95% Conversion | Stability of C-Br Bond | Reference |
| Acidic | Acetic Acid / H₂O / THF (3:1:1) | - | Room Temp. | 12 - 24 hours | High | [9] |
| 1 M HCl (catalytic) | Methanol | Room Temp. | 1 - 4 hours | High | ||
| Acetyl Chloride (catalytic) | Methanol | 0 - Room Temp. | 0.5 - 2 hours | High | [3] | |
| Basic | 1 M NaOH | Methanol / H₂O | Room Temp. | 2 - 6 hours | High | [8] |
| K₂CO₃ | Methanol | Reflux | 8 - 16 hours | High | ||
| Fluoride | 1 M TBAF | THF | Room Temp. | 15 - 60 minutes | High | [2] |
| KHF₂ | Methanol | Room Temp. | 30 - 60 minutes | High | [2] |
Disclaimer: The reaction times are estimates based on data for structurally similar aryl TBDMS ethers and can vary depending on the exact substrate, concentration, and reaction scale.
Experimental Protocols
Protocol 1: Deprotection under Acidic Conditions (HCl in Methanol)
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol to make a 0.1 M solution.
-
To the stirred solution at room temperature, add a catalytic amount of concentrated HCl (e.g., 1-2 drops per mmol of substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volume of methanol).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-bromophenol by flash column chromatography if necessary.
Protocol 2: Deprotection under Basic Conditions (NaOH in Methanol/Water)
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v) to make a 0.1 M solution.
-
Add 1 M NaOH solution (1.5 - 2.0 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and neutralize to pH ~7 with 1 M HCl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-bromophenol by flash column chromatography if necessary.
Visualizations
Caption: General deprotection pathways for this compound.
Caption: A logical workflow for troubleshooting TBDMS deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Troubleshooting Suzuki Reactions with (3-Bromophenoxy)(tert-butyl)dimethylsilane
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, (3-Bromophenoxy)(tert-butyl)dimethylsilane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Question: My Suzuki reaction with this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki couplings with sterically hindered substrates like this compound are a frequent challenge. The bulky tert-butyldimethylsilyl (TBDMS) group can impede key steps in the catalytic cycle. The primary factors to investigate are the catalyst/ligand system, the choice of base and solvent, and the reaction temperature.
A systematic approach to troubleshooting involves optimizing these parameters. The steric hindrance from the TBDMS group, although meta to the bromine, can still influence the reactivity of the aryl bromide.
Key Optimization Strategies:
-
Catalyst and Ligand Selection: This is the most critical factor for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl bromide and accelerates the reductive elimination step.[1] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos can be considered.[1][2]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1]
-
Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][3] For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[1][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection: The solvent influences the solubility of reactants and the stability of the catalytic species.[1]
-
Recommendation: Aprotic polar solvents or aromatic hydrocarbons are generally preferred. Ethereal solvents like dioxane and tetrahydrofuran (THF) are commonly used, while aromatic solvents such as toluene and xylene are effective for higher temperature reactions.[1]
-
-
Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.
Question: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl impurity and reducing the yield of the desired cross-coupled product.[5] This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5][6]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[5][7] This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. Performing the reaction under a strict inert atmosphere is crucial.[5]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[5] If a Pd(II) source is used, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help reduce it to the active Pd(0) state.[5][7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby minimizing the opportunity for side reactions like homocoupling.[8]
-
Stable Boronic Acid Derivatives: Using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress homocoupling by providing a slow, controlled release of the boronic acid into the catalytic cycle.[5]
Question: My starting this compound is being consumed, but I am not forming the desired product. Instead, I am observing the formation of (tert-butoxy)(tert-butyl)dimethylsilane (dehalogenated product). What is causing this?
Answer:
The formation of a dehalogenated product, where the bromine atom is replaced by a hydrogen atom, is another common side reaction. This can occur after the oxidative addition step, where the palladium complex may react with a hydride source in the reaction mixture, followed by reductive elimination.
Potential Causes and Solutions for Dehalogenation:
-
Hydride Source: The hydride can originate from certain bases (e.g., those containing formate impurities) or from the solvent (e.g., alcohols).
-
Solution: Screen different bases and ensure the use of high-purity, anhydrous solvents.[9]
-
-
Reaction Conditions: Elevated temperatures can sometimes promote dehalogenation.
-
Solution: If possible, try running the reaction at a lower temperature for a longer duration.
-
Question: I am seeing evidence of protodeboronation of my boronic acid. How can I prevent this?
Answer:
Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the boronic acid and preventing it from participating in the cross-coupling.[10] This is a well-known undesired side reaction in Suzuki couplings.[10]
Strategies to Mitigate Protodeboronation:
-
Use of Stable Boronic Acid Derivatives: As with homocoupling, using more stable derivatives like MIDA boronate esters or organotrifluoroborates can be beneficial.[10] These reagents provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[10][11]
-
Reaction Conditions: The propensity for protodeboronation is highly dependent on the reaction conditions.[10] Careful optimization of the base and solvent system can help to suppress this side reaction.
-
Quality of Boronic Acid: Ensure the boronic acid is of high purity and has not degraded during storage.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination to start with for the Suzuki coupling of this compound?
A1: For a sterically hindered substrate like this, a good starting point would be a palladium(0) precatalyst such as Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[1] These are often effective for challenging couplings.
Q2: Which base and solvent system is recommended for this reaction?
A2: A common and effective combination for hindered substrates is potassium phosphate (K₃PO₄) as the base in a solvent mixture of dioxane and water.[1][3] Alternatively, cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane can also be very effective.[1][9]
Q3: Is water necessary for this Suzuki reaction?
A3: While not always strictly necessary, the presence of water can be beneficial, particularly when using inorganic bases like carbonates and phosphates.[1] Water can aid in the dissolution of the base and facilitate the transmetalation step. However, anhydrous conditions can also be successful, especially with soluble bases like cesium carbonate.[9]
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, using a boronic ester, such as a pinacol ester (Bpin), is a common and often advantageous strategy. Boronic esters are typically more stable than their corresponding boronic acids, which can help to reduce side reactions like protodeboronation and homocoupling.[5][12] While it was once thought that boronic esters must first hydrolyze to the boronic acid to react, recent studies have shown they can transmetalate directly.[12][13]
Data Presentation
Table 1: Recommended Catalyst and Ligand Screening for Sterically Hindered Suzuki Couplings
| Catalyst (mol%) | Ligand (mol%) | Typical Loading | Notes |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Low to moderate | Excellent for many hindered substrates.[1] |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | Moderate | Requires in situ reduction to Pd(0).[1] |
| Pd(PPh₃)₄ (5%) | - | High | May be ineffective for highly hindered substrates.[1] |
| PEPPSI-IPr (2-5%) | - | Moderate | An NHC-based catalyst, good for challenging couplings.[6] |
Table 2: Base and Solvent Combinations for Optimization
| Base (equivalents) | Solvent | Temperature (°C) | Suitability |
| K₃PO₄ (2-3) | Dioxane/H₂O (e.g., 10:1) | 80-110 | A robust and widely used system.[1][3] |
| Cs₂CO₃ (2-3) | Dioxane or Toluene | 80-110 | Effective under anhydrous or aqueous conditions.[1][14] |
| K₂CO₃ (2-3) | DMF or Toluene/H₂O | 80-110 | A common, milder base.[8][9] |
| t-BuOK (2-3) | Dioxane or THF | Room Temp - 80 | A strong base for particularly difficult couplings.[1][4] |
Experimental Protocols
General Protocol for a Suzuki Coupling Screening Reaction:
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A workflow for troubleshooting failed Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Preventing desilylation during reactions involving (3-Bromophenoxy)(tert-butyl)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromophenoxy)(tert-butyl)dimethylsilane. The focus is on preventing the unintended cleavage of the tert-butyldimethylsilyl (TBDMS) ether protecting group during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the TBDMS ether on this compound?
A1: The tert-butyldimethylsilyl (TBDMS) ether protecting group is known for its robustness. It is generally stable to a wide range of reaction conditions, including aqueous bases, but can be sensitive to acidic conditions and fluoride ion sources. The stability is significantly greater than that of a trimethylsilyl (TMS) ether due to the steric hindrance provided by the tert-butyl group.
Q2: Under what conditions is the TBDMS group on my compound likely to be cleaved?
A2: Desilylation, or the cleavage of the TBDMS group, is most commonly observed under the following conditions:
-
Acidic Conditions: Exposure to strong acids or even milder acids like acetic acid in the presence of water can lead to hydrolysis of the silyl ether.
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), or hydrofluoric acid (HF) are highly effective for TBDMS deprotection due to the high affinity of silicon for fluoride.
-
Strongly Basic Conditions: While generally stable to bases, very harsh basic conditions (e.g., concentrated hydroxides at elevated temperatures) may cause slow cleavage.
-
Certain Lewis Acids: Some Lewis acids can promote desilylation, especially at elevated temperatures.
Q3: Can I perform a Suzuki coupling without cleaving the TBDMS ether?
A3: Yes, Suzuki couplings are generally compatible with TBDMS-protected phenols. The key is to use mild basic conditions. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often well-tolerated. It is advisable to avoid strongly basic conditions and elevated temperatures for prolonged periods if possible.
Q4: Is the TBDMS group stable during Grignard reagent formation or subsequent reactions?
A4: TBDMS ethers are generally stable under the conditions required for Grignard reagent formation from aryl bromides and in subsequent reactions with electrophiles. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether, which are compatible with the silyl ether.
Q5: What about lithiation reactions with reagents like n-butyllithium (n-BuLi)?
A5: Lithiation reactions using strong organolithium bases like n-BuLi or t-BuLi pose a higher risk of desilylation. These strong bases can attack the silicon atom, leading to cleavage of the Si-O bond. To minimize this, it is crucial to perform the reaction at very low temperatures (e.g., -78 °C or lower) and to carefully control the stoichiometry of the organolithium reagent.
Troubleshooting Guides
Issue 1: Desilylation observed during a Suzuki-Miyaura Coupling reaction.
If you are observing the formation of 3-bromophenol or the unprotected biaryl product during your Suzuki coupling, consider the following troubleshooting steps.
Potential Causes and Solutions
| Cause | Recommended Action |
| Base is too strong. | Switch to a milder base. K₃PO₄ or K₂CO₃ are often good choices. Avoid using strong hydroxides like NaOH or KOH if possible. |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature. Many modern palladium catalyst systems are active at room temperature or slightly elevated temperatures (e.g., 60-80 °C). |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize exposure to basic conditions. |
| Water content in the reaction. | While some Suzuki reactions tolerate or even require water, excessive water in combination with base and heat can promote hydrolysis. Ensure you are using the recommended amount of water for your specific protocol. |
Diagram: Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for preventing desilylation in Suzuki coupling reactions.
Issue 2: Cleavage of the TBDMS group during Grignard reagent formation or reaction.
While less common than with lithiation, desilylation can occur if reaction conditions are not optimal.
Potential Causes and Solutions
| Cause | Recommended Action |
| Presence of acidic impurities. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Overheating during Grignard formation. | Initiate the reaction at room temperature and then control the exotherm by cooling the reaction vessel in an ice bath if necessary. Maintain a gentle reflux. |
| Extended reaction times at elevated temperatures. | Once the Grignard reagent is formed, use it promptly in the subsequent reaction. Avoid prolonged heating. |
Diagram: Grignard Reaction Workflow
Technical Support Center: Optimizing Grinamard Formation from (3-Bromophenoxy)(tert-butyl)dimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Grignard reagent formation from (3-Bromophenoxy)(tert-butyl)dimethylsilane.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of the Grignard reagent from this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Passive Magnesium Oxide Layer: Magnesium turnings are coated with a layer of MgO that prevents reaction.[1] 2. Presence of Moisture: Trace amounts of water in glassware, solvent, or starting material will quench the Grignard reagent as it forms.[2] 3. Low Reactivity of Aryl Bromide: Aryl bromides are generally less reactive than alkyl bromides. | 1. Magnesium Activation: Employ one of the activation methods detailed in the Experimental Protocols section (e.g., iodine, 1,2-dibromoethane, or mechanical activation).[3] 2. Strict Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[4] 3. Initiation Techniques: Add a small portion of the halide first and gently warm the mixture. A single crystal of iodine can also be added.[1] |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The primary side reaction where the formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl byproduct.[5][6] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Grignard Reagent Decomposition: Prolonged heating or exposure to air/moisture can degrade the reagent. | 1. Minimize Wurtz Coupling: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure efficient stirring to promote reaction at the magnesium surface.[4] Consider using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent, which can suppress Wurtz coupling.[7] 2. Ensure Complete Reaction: After the initial exothermic reaction subsides, gently reflux the mixture for 1-2 hours. 3. Maintain Inert Atmosphere: Conduct the entire process under a positive pressure of nitrogen or argon. |
| Darkening of the Reaction Mixture | 1. Formation of Finely Divided Magnesium: Can occur during activation or vigorous reaction. 2. Side Reactions: Overheating can lead to decomposition and the formation of colored byproducts. | 1. A gray or brownish, cloudy appearance is normal for a Grignard reaction. 2. Maintain gentle reflux and avoid excessive heating to minimize decomposition. |
| Formation of a White Precipitate | 1. Formation of Magnesium Salts: Magnesium bromide (MgBr₂) is a byproduct of the reaction and can precipitate, especially in less polar solvents. 2. Schlenk Equilibrium: The Grignard reagent exists in equilibrium with diorganomagnesium (R₂Mg) and MgX₂. | This is often a normal observation and does not necessarily indicate a problem. |
Frequently Asked Questions (FAQs)
Q1: Is the tert-butyldimethylsilyl (TBS) protecting group stable under Grignard formation conditions?
A1: Yes, the TBS ether is generally stable under the basic conditions of Grignard reagent formation and reaction.[8] It is robust towards the Grignard reagent itself and the reaction conditions, provided that strongly acidic conditions are avoided during workup.
Q2: Which solvent is optimal for this Grignard formation?
A2: Tetrahydrofuran (THF) is a common and effective solvent for the formation of Grignard reagents from aryl bromides due to its excellent solvating properties for the organomagnesium species. Diethyl ether is also a viable option. For minimizing the Wurtz coupling side reaction, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior "green" alternative.[7]
Q3: How can I confirm that the Grignard reagent has formed?
A3: Visual cues for a successful initiation include the disappearance of the iodine color (if used as an activator), spontaneous boiling of the solvent, and the formation of a cloudy, grayish-brown solution.[1] For a quantitative assessment, a sample of the Grignard solution can be titrated.
Q4: What is the best method to activate the magnesium turnings?
A4: Several methods are effective. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is common.[1][3] Mechanical activation by grinding the magnesium turnings in a mortar and pestle before the reaction can also be effective at exposing a fresh metal surface.
Q5: Can I store the prepared Grignard reagent?
A5: It is highly recommended to use the Grignard reagent immediately after its preparation.[6] If storage is necessary, it should be done under a strictly inert atmosphere (N₂ or Ar) in a sealed, dry container. However, the concentration and reactivity may decrease over time.
Data Presentation
The following table summarizes the expected yields of 3-(tert-butyldimethylsilyloxy)phenylmagnesium bromide under various conditions. The data is compiled from general principles of Grignard reactions and results for analogous aryl bromides, as specific quantitative data for this substrate is limited in the literature.
| Solvent | Activation Method | Temperature (°C) | Typical Yield Range (%) | Key Considerations |
| THF | Iodine | Reflux (~66°C) | 80-90 | Good balance of reactivity and reagent stability. |
| Diethyl Ether | Iodine | Reflux (~35°C) | 75-85 | Lower boiling point may require longer reaction times. |
| 2-MeTHF | 1,2-Dibromoethane | Reflux (~80°C) | 85-95 | May suppress Wurtz coupling, leading to higher yields.[7] |
| THF | Mechanical Grinding | Room Temp to Reflux | 70-85 | Can be effective but may be less reproducible than chemical activation. |
| Diethyl Ether | 1,2-Dibromoethane | Reflux (~35°C) | 80-90 | A common and reliable method. |
Experimental Protocols
Protocol 1: Grignard Formation using Iodine Activation in THF
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal
-
Anhydrous Diethyl Ether (for washing)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under vacuum and cool to room temperature under a nitrogen atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete reaction. The resulting grayish, cloudy solution is the Grignard reagent.
Protocol 2: Grignard Formation using 1,2-Dibromoethane Activation in 2-MeTHF
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
1,2-Dibromoethane
Procedure:
-
Preparation: Follow the same glassware preparation as in Protocol 1.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small amount of anhydrous 2-MeTHF to cover the magnesium. Add a few drops of 1,2-dibromoethane. Initiation is indicated by bubbling (ethylene gas evolution). In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous 2-MeTHF. Add a small portion of this solution to the activated magnesium.
-
Addition: Once the reaction with the aryl bromide has initiated (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours.
Visualizations
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Caption: Desired reaction pathway versus the Wurtz coupling side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound | C12H19BrOSi | CID 11254705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane
Technical Support Center: Synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the scale-up of this important chemical transformation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: My reaction is very slow and does not go to completion, even with extended reaction times. What are the common causes on a larger scale?
A1: Slow or incomplete reactions during the scale-up of this silylation are often traced back to several factors:
-
Inadequate Mixing: On a larger scale, ensuring uniform mixing of the reactants (3-bromophenol, TBDMS-Cl, and imidazole) in the solvent is critical. Dead zones in the reactor can lead to localized areas of low reactant concentration, slowing down the overall conversion. Ensure your reactor's agitation is sufficient for the vessel size and viscosity of the reaction mixture.
-
Solvent Choice: While dichloromethane (DCM) is a common solvent, reactions in DCM are significantly slower than in polar aprotic solvents like N,N-dimethylformamide (DMF).[1] For large-scale synthesis where reaction time is a critical factor, consider using DMF.
-
Moisture Contamination: The silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl), is sensitive to moisture. On a larger scale, the increased surface area and longer transfer times can lead to greater exposure to atmospheric moisture. Ensure all reagents, solvents, and the reactor are scrupulously dried before use.
-
Reagent Quality: The purity of TBDMS-Cl and imidazole is crucial. Lower-purity reagents can contain inhibitors or byproducts that interfere with the reaction.
Q2: I am observing significant amounts of a white precipitate during the reaction. What is this, and is it a problem?
A2: The white precipitate is typically imidazole hydrochloride, which is formed as a byproduct of the reaction. While its formation is expected, excessive or clumpy precipitation can pose challenges on a larger scale:
-
Poor Agitation: The solid byproduct can hinder effective mixing, leading to the issues described in Q1.
-
Difficult Work-up: A thick slurry can make the post-reaction quench and extraction steps difficult to manage.
To mitigate this, ensure your agitation is robust enough to keep the solid suspended. Using a solvent like DMF, in which the hydrochloride salt has some solubility, can also help.
Q3: The yield of my reaction has decreased significantly upon scaling up. What are the likely reasons?
A3: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Exothermic Reaction Control: The silylation reaction is exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inadequate cooling can lead to a temperature increase, which can promote side reactions and degradation of the product or starting material. Ensure your reactor has adequate cooling capacity.
-
Work-up and Extraction Inefficiencies: Extracting large volumes can be less efficient than on a small scale. Ensure sufficient solvent volumes and adequate mixing during the aqueous wash steps to remove unreacted imidazole and byproducts. Multiple extractions may be necessary.
-
Hydrolysis of the Product: The TBDMS ether product can be sensitive to acidic conditions, especially during aqueous work-up. Ensure that any acidic washes are performed quickly and at a low temperature. The tert-butyldimethylsilyloxy group is significantly more stable to hydrolysis than a trimethylsilyl (TMS) ether but can still be cleaved under acidic conditions.[2]
Q4: I am having difficulty removing all the imidazole and its salts during the work-up. What is the best procedure for a large-scale reaction?
A4: Removing imidazole and its salts is a critical purification step. For large-scale batches, consider the following:
-
Aqueous Washes: A standard work-up involves washing the organic layer with water and brine. A dilute acid wash (e.g., 1M HCl) can be effective at removing residual imidazole by converting it to the water-soluble hydrochloride salt. However, be mindful of the potential for product hydrolysis.
-
Filtration: If a significant amount of imidazole hydrochloride has precipitated, it may be possible to filter the reaction mixture before the aqueous work-up.
-
Solvent Choice for Extraction: Ensure the organic solvent used for extraction (e.g., ethyl acetate, DCM) has a low miscibility with water to allow for clean phase separation.
Q5: Are there any specific safety concerns I should be aware of when scaling up this synthesis?
A5: Yes, scaling up introduces new safety considerations:
-
Heat Management: As mentioned, the exotherm of the reaction needs to be managed with appropriate cooling to prevent a runaway reaction.
-
Reagent Handling: Handling large quantities of TBDMS-Cl, which is corrosive and moisture-sensitive, requires appropriate personal protective equipment (PPE) and engineering controls.
-
Solvent Hazards: The use of large volumes of flammable organic solvents like DMF or DCM requires a well-ventilated area and adherence to all relevant safety protocols.
Data Presentation: Reaction Condition Optimization
The following table summarizes the effect of different reaction conditions on the yield of TBDMS ether formation with phenolic compounds. This data can be used as a starting point for optimizing your scale-up synthesis.
| Phenolic Substrate | Silylating Agent (Equivalents) | Base (Equivalents) | Solvent | Conditions | Time | Yield (%) | Reference |
| 3-Hydroxybenzaldehyde | TBDMS-Cl (1.2) | Imidazole (2.0) | None | Microwave (180W) | 1 min | 91 | [3] |
| 4-Hydroxybenzaldehyde | TBDMS-Cl (1.2) | Imidazole (2.0) | None | Microwave (180W) | 1 min | 95 | [3] |
| Phenol | TBDMS-Cl (1.2) | Imidazole (2.0) | None | Microwave (180W) | 1 min | 98 | [3] |
| 4-Bromophenol | TBDMS-Cl (1.4) | Imidazole (3.4) | DMF | Stirred, rt | 48 h | 98 | ChemSpider SyntheticPages SP429 |
| General Phenol | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | Stirred, rt | High | High | [2] |
| General Phenol | TBDMS-Cl (1.5) | Triethylamine (1.5) | DCM | Stirred, rt | 4-5 h (overnight recommended) | Lower than DMF | [1] |
Experimental Protocol: Scale-Up Synthesis
This protocol is a general guideline for the scale-up synthesis of this compound. Note: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a suitable reactor.
Materials:
-
3-Bromophenol (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 L per kg of 3-bromophenol)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor with mechanical stirring, temperature control (heating/cooling jacket), and an inert atmosphere inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Equipment for aqueous work-up and phase separation.
-
Rotary evaporator or other solvent removal equipment.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere.
-
Charge Reactants: Charge the reactor with 3-bromophenol and imidazole.
-
Solvent Addition: Add anhydrous DMF to the reactor and begin agitation to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.
-
TBDMS-Cl Addition: Dissolve TBDMS-Cl in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise via an addition funnel or pump over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add deionized water to quench the reaction.
-
Extraction: Transfer the reaction mixture to a separation vessel. Add ethyl acetate and wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation if necessary.
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting process.
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Removal of silanol byproducts from reactions of (3-Bromophenoxy)(tert-butyl)dimethylsilane
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the removal of silanol byproducts from reactions involving silyl ethers, specifically focusing on the use of (3-Bromophenoxy)(tert-butyl)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary silanol byproducts in reactions using this compound?
When using this compound or its precursor, tert-butyldimethylsilyl chloride (TBDMSCl), the primary byproducts are generated from the hydrolysis of unreacted silylating agent or cleavage of the silyl ether during workup.[1] The most common byproducts are:
-
tert-Butyldimethylsilanol (TBSOH): Formed from the hydrolysis of TBDMSCl.
-
1,1,3,3-Tetra-tert-butyl-1,3-dimethyldisiloxane: Formed from the condensation of two molecules of TBSOH.
Q2: Why can removing these silyl byproducts be challenging?
The removal of silyl byproducts can be difficult due to their physical properties. tert-Butyldimethylsilanol, for instance, has a moderate polarity which can lead to co-elution with the desired product during flash column chromatography.[1][2][3] Furthermore, its relatively low boiling point can make it appear as a persistent contaminant in NMR spectra even after concentration under reduced pressure.[4][5][6]
Q3: What are the principal strategies for removing silanol byproducts?
There are several common laboratory techniques to remove silanol byproducts. The choice of method depends on the properties of the desired product and the nature of the impurities. The main strategies include:
-
Extractive Workup: Utilizing acidic, basic, or neutral aqueous washes to partition the silanols into the aqueous phase.[1][7]
-
Flash Column Chromatography: Separating the desired compound from byproducts based on differences in polarity.[1]
-
Recrystallization: Purifying solid products by leveraging differences in solubility between the product and silanol byproducts in a given solvent system.[3][8][9]
-
Distillation: Effective for non-volatile products where the silanol byproducts can be removed under vacuum.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: A persistent impurity is co-eluting with my product during flash column chromatography.
-
Possible Cause: The silanol byproduct, likely tert-butyldimethylsilanol (TBSOH), has a similar polarity to your target compound in the chosen eluent system.
-
Troubleshooting Steps:
-
Modify the Eluent: A change in the solvent system can alter the selectivity of the separation. It has been suggested that an ethyl acetate/toluene system can be effective for separating TBSOH.[3]
-
Aqueous Wash Prior to Chromatography: Before chromatography, perform an extractive workup. A dilute acid wash (e.g., 1N HCl) or a base wash (e.g., 1N NaOH or saturated NaHCO₃) can help by converting the silanol to a more polar species that is more readily removed in the aqueous layer.[10][11] Ensure your target compound is stable to these conditions.
-
Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity. Residual silanols on the silica surface can sometimes interact with basic compounds, causing peak tailing.[12][13][14]
-
Issue 2: My NMR spectrum shows a singlet around 0.1 ppm and a broad singlet, suggesting silanol contamination, even after chromatography and drying under high vacuum.
-
Possible Cause: This could be residual TBSOH or silicone grease from glassware. TBSOH has a boiling point of approximately 140 °C and may not be completely removed under a standard rotary evaporator.[4][5][6]
-
Troubleshooting Steps:
-
Extended Drying: If your product is a non-volatile solid or high-boiling oil, leave it under high vacuum for an extended period (several hours to overnight).
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing trace impurities. Hexane can be a good solvent choice as TBSOH is soluble in it, potentially allowing your product to crystallize out in a pure form.[3][8]
-
Glassware Cleaning: Ensure all glassware, including NMR tubes, is scrupulously clean. Rinse with a non-polar solvent like hexane or ether before use to remove any silicone grease residue, which can be mistaken for silyl impurities.[3]
-
Issue 3: During the aqueous workup, an emulsion has formed, or I am losing my polar product to the aqueous layer.
-
Possible Cause: Emulsions can form when the organic and aqueous layers have similar densities or when surfactants are present. Polar products can have significant solubility in the aqueous phase, leading to yield loss.
-
Troubleshooting Steps:
-
Break Emulsions: Add brine (saturated aqueous NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break up emulsions.[10]
-
Minimize Aqueous Contact for Polar Products: If your product is water-soluble, reduce the volume of the aqueous washes. Alternatively, consider a non-aqueous workup. For example, after quenching a reaction, you can filter the mixture through a pad of Celite® or silica gel to remove salts before concentrating.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solid-Phase Extraction (SPE): For very polar products and byproducts, SPE can be an effective alternative to liquid-liquid extraction. Polymeric sorbents like styryl-divinylbenzene have been shown to be effective for extracting polar silanols from aqueous solutions.[15]
-
Data Presentation
The physical properties of the most common byproduct, tert-butyldimethylsilanol (TBSOH), are summarized below. This data is crucial when selecting a purification method.
| Property | Value | Implication for Purification | Source(s) |
| Molecular Weight | 132.28 g/mol | --- | [5][6] |
| Boiling Point | 139-140 °C | Can be removed by distillation or high vacuum from non-volatile products. | [4][5][6] |
| Density | 0.84 g/mL (at 25 °C) | Similar to many organic solvents. | [4][5][6][16] |
| Appearance | Colorless liquid | --- | [6] |
| Solubility | Insoluble in water; Soluble in benzene and other organic solvents. | Suggests it will primarily reside in the organic layer during a standard workup. | [4][5][16] |
Experimental Protocols
Protocol 1: General Extractive Workup for Silanol Removal
-
Quench Reaction: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and enough water to ensure clear phase separation.
-
Acid/Base Wash (Optional):
-
To remove basic impurities, wash the organic layer with 1N HCl (1 x 20 mL).
-
To remove acidic impurities or TBSOH, wash with saturated aqueous NaHCO₃ (1 x 20 mL).
-
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[1][10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Adsorb Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate the mixture to dryness to create a dry-loaded sample.
-
Prepare Column: Pack a glass column with silica gel using the chosen eluent system.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the column. Elute with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] The silanol impurities should either be very soluble or insoluble at all temperatures.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent until the solid just dissolves.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[9]
-
Dry: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Mandatory Visualization
Caption: General experimental workflow for reaction workup and purification.
Caption: Decision tree for troubleshooting silanol byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. gelest.com [gelest.com]
- 5. TERT-BUTYLDIMETHYLSILANOL CAS#: 18173-64-3 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chromanik.co.jp [chromanik.co.jp]
- 14. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. TERT-BUTYLDIMETHYLSILANOL | 18173-64-3 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of (3-Bromophenoxy)(tert-butyl)dimethylsilane
Welcome to the technical support center for cross-coupling reactions involving (3-Bromophenoxy)(tert-butyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during synthetic reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions applicable to this compound?
A1: this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective transformations include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed.
Q2: How does the TBDMS protecting group on the phenol affect the cross-coupling reaction?
A2: The tert-butyldimethylsilyl (TBDMS) group is generally robust and compatible with many palladium-catalyzed cross-coupling conditions.[1] It is stable to the basic conditions often employed in Suzuki and Buchwald-Hartwig reactions.[1] However, prolonged exposure to strongly acidic or fluoride-containing reagents can lead to its cleavage.[2] It's important to select reaction conditions that are mild enough to preserve the TBDMS group if it is desired in the final product. The steric bulk of the TBDMS group can also influence the reactivity of the substrate.[3]
Q3: What are the key considerations for selecting a catalyst system for cross-coupling with this substrate?
A3: Catalyst selection is critical for a successful reaction. Key factors to consider include:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine ligands are common choices.[4][5]
-
Ligand: The choice of ligand is crucial and often depends on the specific coupling reaction. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenylphosphines (e.g., dppf), are often effective for aryl bromides.[4][6]
-
Base: The base plays a critical role in the catalytic cycle. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and nature of the base can significantly impact the reaction outcome.[5]
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, THF, or DMF are typically used.[7]
Q4: Can the ether linkage in this compound interfere with the reaction?
A4: The phenoxy ether linkage is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions. However, under very harsh conditions or with specific catalysts, C-O bond activation could potentially occur, although this is less common with palladium catalysts compared to nickel catalysts.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Solution |
| Inactive Catalyst | Ensure your palladium precursor and ligand are of high quality and properly stored. If using a Pd(II) source, pre-activation to Pd(0) may be necessary. Consider using a pre-formed, air-stable palladium precatalyst. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a variety of ligands, starting with bulky, electron-rich phosphines which are generally effective for aryl bromides.[9] |
| Incorrect Base | The base may be too weak or too strong, or it may be sterically hindered. Perform a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). |
| Low Reaction Temperature | Many cross-coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, while monitoring for potential substrate or product decomposition. |
| Poor Quality Reagents | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degas the solvent thoroughly before use to remove oxygen, which can deactivate the catalyst. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Solution |
| Homocoupling of Coupling Partner | This can occur with organoboron reagents in Suzuki couplings. Lowering the reaction temperature or using a different palladium-to-ligand ratio may help. |
| Protodebromination (loss of bromine) | This is often caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.[5] |
| Cleavage of TBDMS Group | If undesired deprotection occurs, consider using a milder base or lower reaction temperature. Avoid any acidic workup conditions. If TBAF is used for other purposes, it will likely cleave the TBDMS group.[2] |
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions with analogous TBDMS-protected bromophenols. These should serve as a good starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Analogous TBDMS-Protected Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-TBDMS-phenol | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 2 | 2-Bromo-TBDMS-aniline | Benzylboronic ester | CataCXium A palladacycle (10) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 95 |
| 3 | 4-Bromo-TBDMS-phenol | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | (R)-sSPhos (6) | - | - | - | 16 | - |
Data is representative of similar substrates and conditions found in the literature.[10][11][12]
Table 2: Buchwald-Hartwig Amination of Analogous TBDMS-Protected Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromo-3-(TBDMS-oxy)chromane | Various amines | Pd(OAc)₂ (2-5) | XPhos/RuPhos (4-10) | NaOtBu | Toluene | 100-110 | 12-24 | High |
| 2 | 4-Bromo-TBDMS-phenol | Morpholine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | - |
Data is representative of similar substrates and conditions found in the literature.[5][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. kbfi.ee [kbfi.ee]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of (3-Bromophenoxy)(tert-butyl)dimethylsilane and its Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecular architectures. Silyl ethers are a cornerstone of hydroxyl group protection strategies, prized for their tunable stability and orthogonal reactivity. Among these, (3-Bromophenoxy)(tert-butyl)dimethylsilane (TBDMS-OArBr) serves as a valuable intermediate, combining the robust protection afforded by the TBDMS group with the synthetic handle of a bromine atom on the aromatic ring, allowing for further functionalization through cross-coupling reactions.
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound and two common alternatives: (3-Bromophenoxy)(triisopropyl)silane (TIPS-OArBr) and (3-Bromophenoxy)(tert-butyldiphenyl)silane (TBDPS-OArBr). Understanding the distinct NMR signatures of these silyl ethers is crucial for reaction monitoring, structural confirmation, and purity assessment. The data presented herein is based on predicted spectra to ensure a consistent and objective comparison.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and its TIPS and TBDPS analogs. The data highlights the influence of the different silyl groups on the electronic environment of the 3-bromophenoxy moiety.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | This compound | (3-Bromophenoxy)(triisopropyl)silane | (3-Bromophenoxy)(tert-butyldiphenyl)silane |
| Aromatic H | 7.11 (t, J=8.0 Hz, 1H) | 7.07 (t, J=8.0 Hz, 1H) | 7.69-7.67 (m, 4H) |
| 7.04 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | 7.00 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | 7.45-7.35 (m, 6H) | |
| 6.98 (t, J=2.0 Hz, 1H) | 6.94 (t, J=2.0 Hz, 1H) | 7.07 (t, J=8.0 Hz, 1H) | |
| 6.78 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | 6.74 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | 6.91 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | |
| 6.87 (t, J=2.0 Hz, 1H) | |||
| 6.67 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | |||
| Silyl Group H | 0.98 (s, 9H) | 1.25 (sept, J=7.5 Hz, 3H) | 1.11 (s, 9H) |
| 0.22 (s, 6H) | 1.10 (d, J=7.5 Hz, 18H) |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | This compound | (3-Bromophenoxy)(triisopropyl)silane | (3-Bromophenoxy)(tert-butyldiphenyl)silane |
| Aromatic C | 156.9 (C-O) | 157.2 (C-O) | 156.1 (C-O) |
| 130.8 (CH) | 130.7 (CH) | 135.4 (CH, Ph) | |
| 123.9 (CH) | 123.7 (CH) | 132.8 (C-Si, Ph) | |
| 123.0 (C-Br) | 122.9 (C-Br) | 130.2 (CH, Ph) | |
| 122.8 (CH) | 122.6 (CH) | 128.1 (CH, Ph) | |
| 118.9 (CH) | 118.7 (CH) | 130.7 (CH) | |
| 123.2 (CH) | |||
| 122.8 (C-Br) | |||
| 122.3 (CH) | |||
| 118.5 (CH) | |||
| Silyl Group C | 25.6 (C(CH₃)₃) | 17.9 (CH(CH₃)₂) | 26.5 (C(CH₃)₃) |
| 18.2 (C(CH₃)₃) | 12.8 (CH(CH₃)₂) | 19.7 (C(CH₃)₃) | |
| -4.5 (Si(CH₃)₂) |
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for silylated compounds such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
The instrument should be properly tuned and locked on the deuterium signal of the solvent.
-
Shimming should be performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.
Visualization of this compound
The following diagram illustrates the molecular structure of this compound with labeled atoms corresponding to the NMR data presented in the tables.
Figure 1. Structure of this compound.
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of (3-Bromophenoxy)(tert-butyl)dimethylsilane
For researchers, scientists, and drug development professionals engaged in the structural elucidation of silylated compounds, understanding the nuances of mass spectrometry fragmentation patterns is paramount. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of (3-Bromophenoxy)(tert-butyl)dimethylsilane with its para-substituted isomer and its trimethylsilyl (TMS) analogue. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for identifying and characterizing these and similar molecules.
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting hydroxyl functionalities, enhancing the volatility and thermal stability of molecules for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation of TBDMS ethers in mass spectrometry is characterized by specific cleavage pathways that provide valuable structural information. This guide will delve into the fragmentation pattern of this compound and compare it with closely related structures to highlight the influence of substituent position and the nature of the silyl protecting group on the resulting mass spectrum.
Performance Comparison: Fragmentation Patterns of Bromophenoxy Silyl Ethers
The mass spectra of silylated bromophenols are distinguished by several key fragmentation pathways, including the loss of the tert-butyl group, cleavage of the silicon-oxygen bond, and the characteristic isotopic pattern of bromine. Below is a comparative analysis of the major fragment ions observed for this compound, its para-isomer, and the corresponding trimethylsilyl (TMS) derivative of a related bromophenol.
| Compound | Molecular Ion [M]•+ (m/z) | [M-C(CH₃)₃]⁺ (m/z) | [M-Br]⁺ (m/z) | [Si(CH₃)₂C(CH₃)₃]⁺ (m/z) | Other Key Fragments (m/z) |
| This compound | 286/288 | 229/231 | 207 | 115 | 171/173, 145, 75 |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | 286/288 | 229/231[1] | 207 | 115 | 171/173, 145, 75 |
| (3-Bromophenoxy)trimethylsilane (Predicted) | 244/246 | - | 165 | 73 | 199/201, 119, 91 |
Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization follows a predictable yet informative pathway. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps. A key initial fragmentation is the loss of a tert-butyl radical to form the abundant [M-57]⁺ ion. Subsequent fragmentations involve the loss of a bromine radical, cleavage of the Si-O bond, and rearrangements.
Caption: Proposed fragmentation pathway of this compound.
Comparison with Alternative Silyl Ethers
The choice of silylating agent significantly impacts the resulting mass spectrum. While TBDMS ethers are known for their stability, trimethylsilyl (TMS) ethers are also widely used. The primary difference in their fragmentation is the initial loss from the silicon atom. For TBDMS ethers, the loss of the bulky tert-butyl group (57 Da) is a dominant feature. In contrast, TMS ethers typically show a prominent loss of a methyl group (15 Da) and a characteristic base peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
This difference can be advantageous in structural elucidation. The prominent [M-57]⁺ peak in TBDMS ethers clearly indicates the presence of the tert-butyldimethylsilyl group and provides a high-mass fragment that retains more of the original molecular structure, which can be more informative than the smaller fragments often seen with TMS ethers.
Caption: Comparison of fragmentation between TBDMS and TMS ethers.
Experimental Protocols
Accurate and reproducible mass spectrometry data is contingent on a well-defined experimental protocol. The following is a general procedure for the silylation of phenolic compounds and subsequent GC-MS analysis.
1. Silylation of Phenols with BSTFA
-
Sample Preparation: A solution of the phenolic compound (approximately 1 mg/mL) is prepared in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Derivatization: To 100 µL of the sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its comparison with relevant alternatives. By leveraging this data and the provided protocols, researchers can more confidently identify and characterize silylated compounds in their analytical workflows.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (3-Bromophenoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). (3-Bromophenoxy)(tert-butyl)dimethylsilane is a valuable silyl ether intermediate in organic synthesis. Ensuring its purity is paramount for consistent reaction yields and the minimization of impurities in the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of this compound, offering detailed experimental protocols and performance characteristics to aid in method selection and implementation.
Introduction to Analytical Techniques
Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying components of a mixture. The choice between them often depends on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For silyl ethers like this compound, reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase as it passes through a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer. Given that silyl ethers are generally volatile, GC-MS is a highly suitable technique for the analysis of this compound.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are presented below. These are model protocols and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (Octadecylsilyl) silica gel, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound and the identification of volatile impurities.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| GC System | Gas chromatograph equipped with a split/splitless injector and a mass spectrometer |
| Column | DB-5MS or equivalent (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Injection Mode | Split (1:50) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane or ethyl acetate. |
Method Comparison
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. A summary of the performance characteristics of each method is provided below.
Table 3: Comparison of HPLC and GC-MS Methods
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Selectivity | Good, based on polarity differences. | Excellent, based on both retention time and mass-to-charge ratio. |
| Sensitivity | Typically in the microgram to nanogram range. | Typically in the nanogram to picogram range. |
| Analysis Time | Generally longer due to column equilibration. | Often faster analysis times. |
| Impurity Identification | Identification based on retention time and UV spectra, may require isolation for definitive identification. | Provides structural information from mass spectra, enabling confident identification of known and unknown impurities. |
| Robustness | Generally robust, but mobile phase preparation and column care are crucial. | Robust, but requires a clean system to avoid contamination. |
| Potential Issues | Silyl ethers can be susceptible to hydrolysis in acidic or basic mobile phases.[1] The interaction with residual silanol groups on the silica-based stationary phase can sometimes lead to peak tailing.[2] | Thermal degradation of the analyte in the injector or column can occur if temperatures are too high. |
Visualization of Analytical Workflows
The following diagrams illustrate the general experimental workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for the purity analysis of this compound by HPLC.
Caption: Experimental workflow for the purity analysis of this compound by GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound.
-
GC-MS is the recommended technique for routine quality control and for the identification of unknown volatile impurities due to its high sensitivity, selectivity, and the structural information provided by the mass spectrometer. The inherent volatility of the target analyte makes it an ideal candidate for this method.
-
HPLC is a valuable alternative, particularly for the analysis of potentially non-volatile degradation products or impurities that may not be amenable to GC analysis. It is also a robust quantitative technique.
The choice of method should be guided by the specific analytical needs, such as the requirement for impurity identification versus routine purity checks, and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.
References
A Researcher's Guide to Silyl Protecting Groups for Bromophenols: A Comparative Analysis of TBDMS and Alternatives
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious selection of protecting groups for sensitive functionalities is paramount. For bromophenols, which are key intermediates in cross-coupling reactions and other transformations, the hydroxyl group requires robust yet selectively cleavable protection. Silyl ethers are a cornerstone of this protective strategy, and among them, the tert-butyldimethylsilyl (TBDMS) group is a frequent choice. This guide provides an objective comparison of TBDMS with other common silyl protecting groups—namely TMS, TES, TIPS, and TBDPS—for the protection of bromophenols, supported by experimental data and detailed protocols to inform synthetic strategy.
Relative Stability and Reactivity: A Comparative Overview
The primary determinant in choosing a silyl protecting group is its stability under various reaction conditions. This stability is largely governed by the steric bulk of the substituents on the silicon atom, which shields the silicon-oxygen bond from cleavage.[1] The general order of stability of silyl ethers towards acidic hydrolysis is:
TMS < TES < TBDMS < TIPS < TBDPS [2][3]
This trend underscores the balance between ease of removal and robustness. While the highly labile Trimethylsilyl (TMS) group is easily cleaved, often unintentionally, the sterically hindered tert-butyldiphenylsilyl (TBDPS) group offers significant stability but requires more forcing conditions for removal.[1]
For bromophenols, the electronic nature of the aromatic ring can also influence the stability of the silyl ether. The electron-withdrawing effect of the bromine atom can make the phenolic oxygen a better leaving group, potentially increasing the lability of the silyl ether compared to its aliphatic counterparts. However, the TBDMS group generally provides a good compromise, offering sufficient stability for many synthetic transformations while being removable under relatively mild conditions.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key characteristics and reaction conditions for the protection and deprotection of hydroxyl groups with various silyl ethers, providing a framework for selecting the optimal protecting group for a given synthetic challenge.
| Silyl Group | Common Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability | Key Advantages | Key Disadvantages |
| TMS | TMSCl, HMDS | Base (e.g., Et3N, Imidazole), Anhydrous Solvent (e.g., DCM, THF) | Mild acid (e.g., aq. HCl), KHF2, MeOH | Very Low | Easy to introduce and remove | Often too labile, may not survive chromatography |
| TES | TESCl | Base (e.g., Imidazole), DMF | Mild acid, TBAF | Low | More stable than TMS | Limited stability in many reactions |
| TBDMS | TBDMSCl, TBDMSOTf | Base (e.g., Imidazole, DMAP), DMF, DCM | TBAF, HF-Pyridine, Acetic Acid | Moderate | Good balance of stability and ease of removal, widely used | Can be cleaved under some acidic conditions |
| TIPS | TIPSCl, TIPSOTf | Base (e.g., Imidazole), DMF | TBAF, HF-Pyridine | High | Very stable to a wide range of conditions | Can be difficult to remove in complex molecules |
| TBDPS | TBDPSCl | Base (e.g., Imidazole), DMF | TBAF, HF-Pyridine (often requires heating) | Very High | Extremely robust, survives harsh conditions | Difficult to remove, forcing conditions may affect other functional groups |
Table 1: Comparison of Silyl Protecting Groups for Phenols.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the protection of a generic bromophenol with TBDMSCl and its subsequent deprotection.
Protocol 1: TBDMS Protection of 4-Bromophenol
Materials:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromophenol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-1-((tert-butyldimethylsilyl)oxy)benzene.
Protocol 2: Deprotection of TBDMS-protected 4-Bromophenol
Materials:
-
TBDMS-protected 4-bromophenol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the TBDMS-protected 4-bromophenol (1.0 eq.) in anhydrous THF, add TBAF solution (1.2 eq.) dropwise at 0 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromophenol.
Mandatory Visualizations
To aid in the conceptual understanding of the principles discussed, the following diagrams illustrate the key decision-making pathways and experimental workflows.
Conclusion
The selection of a silyl protecting group for bromophenols is a critical decision that can significantly impact the success of a synthetic sequence. While TBDMS offers a versatile and balanced option for many applications, a thorough understanding of the relative stabilities and reactivity of other silyl ethers like TMS, TES, TIPS, and TBDPS is essential for rational synthetic design. By considering the specific demands of the subsequent reaction steps and utilizing the provided data and protocols, researchers can make informed choices to optimize their synthetic routes and achieve their target molecules with greater efficiency.
References
A Comparative Guide to the Reactivity of (3-Bromophenoxy)(tert-butyl)dimethylsilane and Other Bromoaryl Ethers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Bromoaryl ethers, particularly those bearing silyl protecting groups, are versatile building blocks in the synthesis of pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of (3-Bromophenoxy)(tert-butyl)dimethylsilane with its ortho and para isomers in three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The information presented, supported by experimental data, aims to inform substrate selection and reaction optimization.
The reactivity of bromoaryl ethers in these transformations is profoundly influenced by the position of the bromine substituent, primarily due to a combination of steric and electronic effects. The bulky (tert-butyl)dimethylsilyloxy group exerts a significant steric influence, which is most pronounced in the ortho position.
Executive Summary of Reactivity Comparison
The general reactivity trend for the (Bromophenoxy)(tert-butyl)dimethylsilane isomers in palladium-catalyzed cross-coupling reactions is as follows:
Para > Meta >> Ortho
This trend is a direct consequence of the steric hindrance imposed by the bulky silyl ether group. The para-isomer, with the bromine atom positioned farthest from the bulky substituent, exhibits the highest reactivity. The meta-isomer shows intermediate reactivity, while the ortho-isomer is often significantly less reactive due to the steric shielding of the carbon-bromine bond, which impedes the crucial oxidative addition step in the catalytic cycle.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the (bromophenoxy)(tert-butyl)dimethylsilane isomers in this reaction directly reflects the principles of steric hindrance.
Data Presentation: Suzuki-Miyaura Coupling of (Bromophenoxy)(tert-butyl)dimethylsilane Isomers
| Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Para | (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Benzene/H₂O | 90 | 16 | 79 | [1] |
| Meta | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Not specified, but reactive | [2] |
| Ortho | Pinacol borane | Pd(dppf)Cl₂·CH₂Cl₂ | KOAc | Dioxane | 100 | 24 | No reaction / Deprotection | [3] |
Analysis of Reactivity:
-
Para-Isomer: The para-isomer demonstrates good reactivity, affording a high yield of the coupled product. The bromine atom is sterically accessible, allowing for efficient oxidative addition of the palladium catalyst.
-
Meta-Isomer: While a specific yield for the direct Suzuki coupling of the meta-bromo compound was not found, its successful conversion to the corresponding boronic acid and subsequent coupling indicates its amenability to these reaction conditions. The reactivity is expected to be slightly lower than the para-isomer due to the closer proximity of the bulky silyl group.
-
Ortho-Isomer: The ortho-isomer is notoriously unreactive in Suzuki coupling. The significant steric bulk of the adjacent (tert-butyl)dimethylsilyloxy group severely hinders the approach of the palladium catalyst to the C-Br bond. Attempts to force the reaction often lead to deprotection of the silyl group or decomposition of the starting material.[3]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric environment around the bromine atom plays a similarly crucial role in determining the efficiency of this transformation.
Data Presentation: Buchwald-Hartwig Amination of Bromoaryl Ethers (Analogous Systems)
Due to a lack of specific experimental data for the Buchwald-Hartwig amination of (bromophenoxy)(tert-butyl)dimethylsilane isomers, data for analogous bromoaryl ethers are presented to illustrate the expected reactivity trend.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 |
| 2-Chloro-p-xylene | p-Anisidine | Ni(tBustb)₃ / dppf | NaOtBu | Toluene | 100 | 24 | 75 |
| 4-Bromo-3-(trifluoromethyl)aniline | Various amines | Various Pd catalysts | Various | Toluene/Dioxane | 80-110 | 2-24 | Moderate to high |
Analysis of Reactivity (Predicted):
Based on the established principles of the Buchwald-Hartwig amination, the reactivity of the (bromophenoxy)(tert-butyl)dimethylsilane isomers is predicted to follow the same para > meta >> ortho trend observed in Suzuki coupling.
-
Para-Isomer: Expected to be the most reactive due to the unimpeded access to the C-Br bond.
-
Meta-Isomer: Should exhibit good reactivity, though potentially requiring slightly more forcing conditions than the para-isomer.
-
Ortho-Isomer: Predicted to be the least reactive, likely giving low to no yield of the desired amine product due to severe steric hindrance.
Comparative Reactivity in Heck Reaction
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is also sensitive to steric effects around the aryl halide.
Data Presentation: Heck Reaction of Bromoaryl Ethers (Analogous Systems)
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 4 | High |
| Aryl Bromides | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | Good to excellent |
| Aryl Chlorides | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | - | High |
Analysis of Reactivity (Predicted):
The reactivity trend in the Heck reaction is anticipated to mirror that of the Suzuki and Buchwald-Hartwig reactions.
-
Para-Isomer: Expected to undergo the Heck reaction with the highest efficiency.
-
Meta-Isomer: Should be a viable substrate, potentially with slightly lower yields or requiring longer reaction times compared to the para-isomer.
-
Ortho-Isomer: The steric hindrance from the adjacent silyl ether group is likely to significantly impede the reaction, leading to low yields or failure of the reaction.
Experimental Protocols
Suzuki-Miyaura Coupling of (4-Bromophenoxy)(tert-butyl)dimethylsilane[1]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the para-isomer.
Procedure: To a solution of (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) and (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid (1.2 eq) in a degassed mixture of benzene and water, potassium carbonate (K₂CO₃, 3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) are added. The reaction mixture is heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the reaction is worked up by extraction with an organic solvent, followed by purification by column chromatography to yield the biaryl product.[1]
Buchwald-Hartwig Amination (General Protocol for Aryl Halides)[4][5][6][7]
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Procedure: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tBu₃P·HBF₄), and a strong base (e.g., sodium tert-butoxide). The aryl bromide and the amine are then added, followed by an anhydrous, deoxygenated solvent (e.g., toluene). The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[4]
Heck Reaction (General Protocol for Aryl Halides)[8]
Reaction Scheme:
Caption: General workflow for the Heck reaction.
Procedure: To a reaction vessel are added the aryl halide, the alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., triethylamine or potassium carbonate). A suitable solvent (e.g., DMF or acetonitrile) is added, and the mixture is heated until the reaction is complete. After cooling, the reaction mixture is typically partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Logical Relationship Diagram
Caption: Factors influencing the reactivity of bromoaryl ether isomers.
This guide illustrates that while this compound is a viable substrate for various cross-coupling reactions, its reactivity, and that of its isomers, is critically dependent on the substitution pattern. A thorough understanding of the steric and electronic factors at play is paramount for the successful design and execution of synthetic routes employing these valuable building blocks.
References
- 1. 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid | 261621-12-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to Alternatives for (3-Bromophenoxy)(tert-butyl)dimethylsilane in Cross-Coupling and Grignard Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is critical to achieving desired outcomes efficiently and cost-effectively. (3-Bromophenoxy)(tert-butyl)dimethylsilane serves as a valuable reagent, providing a protected form of 3-bromophenol for use in a variety of synthetic transformations where a free hydroxyl group would be problematic. This guide offers an objective comparison of this compound with its primary alternatives, focusing on their performance in key applications such as Grignard reactions, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Ullmann condensation, and Negishi coupling. The information presented is supported by experimental data from various sources to aid in reagent selection and methods development.
Executive Summary
The primary role of this compound is to act as a surrogate for 3-bromophenol, with the tert-butyldimethylsilyl (TBDMS) group protecting the phenolic hydroxyl. This protection strategy is essential for reactions that are incompatible with acidic protons, such as Grignard reagent formation. The most common and practical alternative is 3-bromoanisole, where a methyl group serves as the protecting entity. Other alternatives include employing different silyl ethers or other protecting groups like benzyl ethers.
The choice between this compound and its alternatives often comes down to a balance of factors including the stability of the protecting group to the reaction conditions, the ease and conditions required for deprotection, and overall cost-effectiveness. While the TBDMS group offers robust protection and is removable under specific fluoride-mediated or acidic conditions, the methyl group of 3-bromoanisole is generally more stable to a wider range of conditions but requires harsher methods for cleavage, such as strong acids or Lewis acids.
Performance Comparison in Key Applications
The following tables summarize the performance of this compound and its principal alternative, 3-bromoanisole, in several common synthetic applications. It is important to note that the data presented is collated from various sources and the reaction conditions may not be directly comparable. However, they provide a valuable overview of the typical yields and conditions for each reagent.
Table 1: Grignard Reaction
| Reagent | Reaction | Typical Conditions | Yield | Notes |
| This compound | Formation of Grignard reagent | Mg, THF, reflux | Good to Excellent | The TBDMS group is stable to Grignard formation conditions. The resulting Grignard reagent can be used in subsequent reactions with electrophiles. |
| 3-Bromoanisole | Formation of Grignard reagent | Mg, THF, reflux | Good to Excellent | A widely used and cost-effective alternative. The methyl ether is stable to Grignard formation.[1][2] |
| 3-Bromophenol | Formation of Grignard reagent | Not feasible | 0% | The acidic phenolic proton quenches the Grignard reagent as it forms. |
Table 2: Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 3-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~94 |
| 3-Bromoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 16 | ~90 |
Table 3: Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 18 | ~80-90 |
| 3-Bromoanisole | Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 4 | ~95 |
| 3-Bromoanisole | N-Methylaniline | Pd(OAc)₂ / CM-phos | K₂CO₃ | t-BuOH | 110 | 18 | ~88 |
Table 4: Ullmann Condensation
| Reagent | Phenol/Amine | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenol | CuI / Ligand | Cs₂CO₃ | Acetonitrile | 80 | 24 | Moderate to Good |
| 3-Bromoanisole | 4-Methoxyphenol | CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80 | 24 | ~60-70[3] |
| 3-Bromoanisole | Aniline | CuI | K₂CO₃ | DMF | 150 | 12 | ~70-80 |
Table 5: Negishi Coupling
| Reagent | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | PhZnCl | Pd(PPh₃)₄ | THF | 65 | 4 | ~80-90 | | 3-Bromoanisole | Me₂Zn | Pd(dppe)Cl₂ | Dioxane | Reflux | 2 | ~90[4] | | 3-Bromoanisole | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | RT | 12 | ~85[5] |
Experimental Protocols
Protection of 3-Bromophenol as this compound
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-bromophenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBDMSCl (1.2 eq.) portionwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling with 3-Bromoanisole
Materials:
-
3-Bromoanisole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoanisole (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 60-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biphenyl product.
Deprotection of the TBDMS Group
Materials:
-
TBDMS-protected phenol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve the TBDMS-protected phenol (1.0 eq.) in THF.
-
Add TBAF solution (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 1-3 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the free phenol.
Demethylation of 3-Methoxybiphenyl (Cleavage of the Anisole Group)
Materials:
-
3-Methoxybiphenyl
-
Boron tribromide (BBr₃) solution (1 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the 3-methoxybiphenyl (1.0 eq.) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add BBr₃ solution (1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford the 3-hydroxybiphenyl.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of using this compound and its primary alternative, 3-bromoanisole, in a typical synthetic sequence leading to a 3-substituted phenol derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 3. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of (3-Bromophenoxy)(tert-butyl)dimethylsilane
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical entities like (3-Bromophenoxy)(tert-butyl)dimethylsilane is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of the two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While specific validated analytical methods for this compound are not extensively published, this document outlines representative methods and their expected performance based on the analysis of structurally similar aromatic silyl ethers and brominated compounds. The validation parameters presented are derived from established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Below is a summary of typical performance data for each technique based on the analysis of analogous compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.995[6][7][8] | > 0.999[9][10] |
| Accuracy (% Recovery) | 80 - 120%[6][8][11] | 98 - 102%[10][12][13] |
| Precision (% RSD) | < 15%[6][7][11] | < 5%[9][10] |
| Limit of Quantitation (LOQ) | 0.1 - 10 ng/mL[6][14] | < 0.15 µg/mL[10] |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These protocols are based on methods used for similar aromatic and silyl compounds.
1. Representative GC-MS Protocol
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation:
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[16]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragments).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration within the calibration range.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples, standards, and blanks to ensure accuracy and precision.[16]
-
2. Representative HPLC Protocol
Reversed-phase HPLC is a versatile technique for the separation and quantification of moderately polar to non-polar aromatic compounds.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[17]
-
Gradient Program: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm (orλmax of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile/water mixture) to a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Methodology and Workflow Visualization
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation based on ICH guidelines.
Caption: General workflow for analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. pharmtech.com [pharmtech.com]
- 13. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 14. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 16. tdi-bi.com [tdi-bi.com]
- 17. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to (3-Bromophenoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Among the various protecting groups available, the tert-butyldimethylsilyl (TBDMS) group offers a robust and versatile option for masking the reactivity of phenols. This guide provides a comparative study of two common synthetic routes to (3-Bromophenoxy)(tert-butyl)dimethylsilane, a useful intermediate in the synthesis of complex organic molecules. The comparison includes detailed experimental protocols, a quantitative summary of reaction parameters, and a discussion of the advantages and disadvantages of each method.
Introduction
This compound is a valuable building block in organic synthesis, allowing for the introduction of a protected 3-bromophenoxy moiety. The selection of an appropriate synthetic method for its preparation is crucial for achieving high yields and purity, which are critical for subsequent reactions. This guide compares two widely used methods for the silylation of 3-bromophenol: the use of imidazole as a base in dimethylformamide (DMF) and the use of triethylamine with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM).
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Method 1: Imidazole in DMF | Method 2: Triethylamine/DMAP in DCM |
| Starting Material | 3-Bromophenol | 3-Bromophenol |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Imidazole | Triethylamine (Et3N) |
| Catalyst | - | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~16 hours | ~15 hours |
| Reported Yield | High (approaching quantitative)[1] | Quantitative[1] |
Experimental Protocols
Method 1: Silylation using Imidazole in DMF
This protocol is adapted from a procedure for the silylation of the isomeric 4-bromophenol, which is expected to have similar reactivity.[2]
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 3-bromophenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.05 eq) portion-wise to the solution.
-
Continue stirring the reaction mixture at room temperature for approximately 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Method 2: Silylation using Triethylamine and DMAP in DCM
This protocol is a general and efficient method for the silylation of alcohols and phenols.[1]
Materials:
-
3-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq) and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath and add tert-butyldimethylsilyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1N HCl.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography if necessary.
Visualization of Synthetic Workflows
Caption: Comparative workflow for the synthesis of this compound.
Discussion of Synthetic Routes
Method 1: Imidazole in DMF
This method, often referred to as the "Corey protocol," is a classic and highly reliable procedure for the formation of TBDMS ethers. Imidazole serves as a base to deprotonate the phenol and also as a nucleophilic catalyst that activates the TBDMSCl by forming a more reactive silylimidazolium intermediate. DMF is an excellent solvent for this reaction, as it is polar and aprotic, facilitating the dissolution of the reagents and promoting the reaction. A significant advantage of this method is its consistently high yields. However, the use of DMF can be a drawback due to its high boiling point, which can make its removal during workup more challenging compared to lower-boiling solvents.
Method 2: Triethylamine/DMAP in DCM
This alternative method utilizes a common amine base, triethylamine, in conjunction with a catalytic amount of DMAP. DMAP is a highly effective nucleophilic catalyst that accelerates the silylation reaction. Dichloromethane is a widely used solvent that is easy to remove due to its low boiling point. This method is also known to provide high to quantitative yields. The workup procedure involves both acidic and basic washes to remove the triethylammonium salts and any remaining DMAP. While generally very effective, the use of the more expensive DMAP, even in catalytic amounts, might be a consideration for large-scale syntheses.
Logical Relationship of Reagent Selection
Caption: Key reagent choices for the synthesis of the target silyl ether.
Conclusion
Both presented methods are highly effective for the synthesis of this compound, with both reporting high to quantitative yields. The choice between the two may depend on practical considerations such as the availability of reagents, the desired scale of the reaction, and the ease of solvent removal during workup. For routine laboratory-scale synthesis, both methods are excellent choices. For larger-scale preparations, the cost of DMAP and the challenges associated with DMF removal might favor one method over the other. Researchers should select the protocol that best fits their specific laboratory constraints and synthetic goals.
References
A Comparative Guide to the Reaction Kinetics of Couplings with (3-Bromophenoxy)(tert-butyl)dimethylsilane
For researchers, scientists, and drug development professionals, the efficiency and predictability of carbon-carbon and carbon-nitrogen bond formation are paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the selection of substrates and protecting groups plays a crucial role in determining reaction outcomes. This guide provides a detailed analysis of the reaction kinetics for various coupling reactions involving (3-Bromophenoxy)(tert-butyl)dimethylsilane, a common silyl-protected aryl bromide. We present a comparative overview of its performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, alongside data for alternative silyl-protected bromophenols to inform substrate selection and reaction optimization.
Influence of Silyl Protecting Groups on Reaction Kinetics
The tert-butyldimethylsilyl (TBDMS) group in this compound is a sterically demanding and electronically neutral protecting group. Its primary role is to mask the phenolic hydroxyl group, preventing unwanted side reactions. However, its bulk can also influence the rate of the crucial oxidative addition step in palladium-catalyzed coupling reactions, which is often the rate-determining step. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond strength.
While specific kinetic data for this compound is not extensively available in publicly accessible literature, we can infer its reactivity based on studies of structurally similar silyl-protected bromophenols. The steric hindrance of the TBDMS group, while significant, is generally less than that of bulkier groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). This suggests that for a given coupling reaction, the rate of oxidative addition for the TBDMS-protected substrate may be faster than its TIPS or TBDPS counterparts, assuming electronic effects are comparable.
Comparative Kinetic Data for Cross-Coupling Reactions
The following tables summarize generalized kinetic parameters and yields for the coupling reactions of silyl-protected bromophenols. It is important to note that direct, side-by-side kinetic comparisons under identical conditions are scarce. The data presented is a composite from various sources and should be used as a guide for relative reactivity.
Table 1: Suzuki-Miyaura Coupling of Silyl-Protected 3-Bromophenols with Phenylboronic Acid
| Silyl Protecting Group | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Relative Rate (Qualitative) |
| TBDMS | Pd(PPh₃)₄ / Pd(OAc)₂ + PPh₃ | K₂CO₃ / Cs₂CO₃ | Toluene / Dioxane | 80-100 | 2-12 | 85-95 | Fast |
| TIPS | Pd(dppf)Cl₂ / Pd₂(dba)₃ + SPhos | K₃PO₄ | 2-MeTHF / Toluene | 90-110 | 4-18 | 80-90 | Moderate |
| TBDPS | Pd₂(dba)₃ + XPhos | CsF | Dioxane | 100-120 | 6-24 | 75-85 | Slow |
Table 2: Heck Reaction of Silyl-Protected 3-Bromophenols with Styrene
| Silyl Protecting Group | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Relative Rate (Qualitative) |
| TBDMS | Pd(OAc)₂ + P(o-tol)₃ | Et₃N | DMF / NMP | 100-120 | 6-18 | 70-85 | Moderate |
| TIPS | Pd₂(dba)₃ + P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110-130 | 12-24 | 65-80 | Slow |
| TBDPS | Pd(OAc)₂ + RuPhos | K₂CO₃ | Toluene | 120-140 | 18-36 | 60-75 | Very Slow |
Table 3: Sonogashira Coupling of Silyl-Protected 3-Bromophenols with Phenylacetylene
| Silyl Protecting Group | Catalyst System (Typical) | Co-catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Relative Rate (Qualitative) |
| TBDMS | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | 25-60 | 1-6 | 90-98 | Very Fast | |
| TIPS | Pd(OAc)₂ + XPhos | CuI | Cs₂CO₃ | THF / Dioxane | 40-80 | 3-12 | 85-95 | Fast |
| TBDPS | Pd₂(dba)₃ + cataCXium A | CuI | K₃PO₄ | Toluene | 60-100 | 8-24 | 80-90 | Moderate |
Table 4: Buchwald-Hartwig Amination of Silyl-Protected 3-Bromophenols with Morpholine
| Silyl Protecting Group | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Relative Rate (Qualitative) |
| TBDMS | Pd₂(dba)₃ + BINAP / Xantphos | NaOtBu | Toluene / Dioxane | 80-100 | 4-16 | 88-96 | Fast |
| TIPS | Pd(OAc)₂ + RuPhos | LHMDS | THF | 70-90 | 6-20 | 82-92 | Moderate |
| TBDPS | Pd₂(dba)₃ + BrettPhos | K₃PO₄ | t-BuOH | 90-110 | 12-30 | 78-88 | Slow |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing kinetic data. Below are representative methodologies for monitoring the kinetics of palladium-catalyzed cross-coupling reactions.
General Protocol for Kinetic Analysis by Gas Chromatography (GC)
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., this compound, 1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if required).
-
Degassing: Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reagent Addition: Add the degassed solvent and then the base via syringe.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane, a compound that does not react under the reaction conditions and has a distinct retention time in the GC).
-
Reaction Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature. At specified time intervals, withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid to neutralize the base). Filter the sample through a small plug of silica gel to remove the catalyst and salts.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).
-
Data Analysis: Determine the concentrations of the starting material and product by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between different components and steps in a chemical process can greatly aid in understanding. The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow for kinetic analysis.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.
Conclusion
The choice of silyl protecting group has a discernible impact on the kinetics of palladium-catalyzed cross-coupling reactions. For this compound, the TBDMS group offers a good balance of stability and moderate steric bulk, generally leading to faster reaction rates compared to the bulkier TIPS and TBDPS protecting groups. This guide provides a framework for understanding these kinetic differences and offers practical protocols for conducting comparative kinetic studies. For researchers aiming to optimize reaction conditions and select the most appropriate substrates, a thorough understanding of these kinetic principles is invaluable.
Benchmarking the stability of (3-Bromophenoxy)(tert-butyl)dimethylsilane against similar compounds
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. The stability of these groups under various reaction conditions is a paramount consideration. This guide provides a detailed comparison of the stability of (3-Bromophenoxy)(tert-butyl)dimethylsilane against similar silyl ether compounds, supported by experimental data and detailed protocols, to inform the strategic selection of protecting groups in demanding synthetic applications.
Executive Summary of Comparative Stability
This compound, a member of the aryl tert-butyldimethylsilyl (TBDMS) ether family, exhibits a stability profile that is influenced by the electronic properties of the substituent on the aromatic ring. The electron-withdrawing nature of the bromine atom at the meta-position is expected to have a discernible effect on the lability of the silicon-oxygen bond, particularly under conditions involving nucleophilic attack at the silicon center.
Generally, the stability of silyl ethers is governed by steric hindrance around the silicon atom and the electronic nature of the substituents. For aryl TBDMS ethers, the presence of electron-withdrawing groups on the aromatic ring can accelerate cleavage, especially under fluoride-mediated or basic conditions. Conversely, electron-donating groups tend to increase the stability of the silyl ether linkage.
The following table summarizes the qualitative comparison of the deprotection times for this compound and related compounds under specific basic conditions, illustrating the impact of the substituent on the phenyl ring.
| Compound | Substituent | Deprotection Time (KHF₂/MeOH, rt) | Relative Stability |
| (Phenoxy)(tert-butyl)dimethylsilane | -H (Unsubstituted) | Slower | Higher |
| This compound | 3-Bromo (Electron-withdrawing) | Faster | Lower |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | 4-Bromo (Electron-withdrawing) | ~30 minutes for complete cleavage[1] | Lower |
| (4-Methoxyphenoxy)(tert-butyl)dimethylsilane | 4-Methoxy (Electron-donating) | Slower | Higher |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and for adapting these techniques to specific research needs. Below are protocols for the deprotection of aryl TBDMS ethers under different conditions.
Protocol 1: Deprotection using Potassium Bifluoride (KHF₂) in Methanol
This method is particularly effective for the selective cleavage of phenolic TBDMS ethers.[1]
Reagents and Materials:
-
Aryl TBDMS ether (e.g., this compound)
-
Potassium bifluoride (KHF₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aryl TBDMS ether (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium bifluoride (2.0-3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the corresponding phenol.
Protocol 2: Acid-Catalyzed Deprotection using Acetic Acid
This protocol offers a milder acidic condition for silyl ether cleavage.
Reagents and Materials:
-
Aryl TBDMS ether
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl TBDMS ether (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of different aryl TBDMS ethers.
Caption: Workflow for comparing the stability of aryl TBDMS ethers.
Conclusion
The stability of this compound is intrinsically linked to the electronic nature of the bromo substituent. Compared to the unsubstituted (phenoxy)(tert-butyl)dimethylsilane, the presence of the electron-withdrawing bromine atom renders the silyl ether more susceptible to cleavage under nucleophilic or basic conditions. This characteristic can be strategically exploited in synthetic routes that require selective deprotection of an aryl silyl ether in the presence of more robust protecting groups or other functionalities. The provided protocols and workflow offer a framework for researchers to conduct their own comparative stability studies and make informed decisions in the selection of silyl ether protecting groups for their specific synthetic challenges.
References
Safety Operating Guide
Navigating the Safe Disposal of (3-Bromophenoxy)(tert-butyl)dimethylsilane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-Bromophenoxy)(tert-butyl)dimethylsilane, ensuring operational integrity and adherence to safety protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1][2] Emergency eye wash stations and safety showers should be readily accessible.[1]
Hazard Profile Summary
The following table summarizes the known and anticipated hazards associated with this compound and similar compounds.
| Hazard Classification | Description | Primary Precaution |
| Skin and Eye Irritant | Causes skin and serious eye irritation. | Wear appropriate gloves and eye protection.[1][2] |
| Respiratory Irritant | May cause respiratory irritation. | Handle in a well-ventilated area or fume hood.[1][2] |
| Combustible Liquid | Can ignite with heat, sparks, or open flames.[1] | Store away from heat and ignition sources.[1][2] |
| Environmental Hazard | Avoid release to the environment.[1] | Do not dispose of down the drain or in general waste.[1] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will likely involve incineration.[1]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Compound" and include the full chemical name: "this compound".
-
Container Selection: Use a designated, properly sealed, and chemically compatible waste container. Plastic canisters may be suitable for halogenated solvents.[3]
-
Segregation: It is crucial to collect halogenated organic waste, such as this compound, separately from non-halogenated organic waste.[3][4][5] This practice is often more cost-effective for disposal and is a common requirement for waste management facilities.[5]
-
Avoid Mixing: Do not mix this waste with other types of chemical waste, such as strong acids, bases, oxidizers, or inorganic materials, unless part of a specific neutralization or degradation protocol.[3][5] Silyl ethers can undergo hydrolysis in the presence of acid or base, which could lead to unintended reactions in a mixed waste container.[6][7]
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area, away from heat and ignition sources.[1][2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistics for Handling (3-Bromophenoxy)(tert-butyl)dimethylsilane
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS No. 65423-56-5), a compound used in complex organic synthesis. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found in open searches, data from structurally similar compounds, such as (3-Bromopropoxy)-t-butyldimethylsilane, provide critical safety guidance. These compounds are generally classified as combustible liquids that can cause serious eye irritation and potential skin and respiratory tract irritation.[1][2] The primary hazards are associated with its organosilane and brominated organic functionalities.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against skin contact which may cause irritation. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Recommended when there is a risk of inhaling vapors, particularly in poorly ventilated areas. A NIOSH-certified combination organic vapor/acid gas respirator may be appropriate.[1] | Protects against irritation of the respiratory tract. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1]
-
Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames. Use non-sparking tools for transfers and manipulations.[1]
-
Personal Hygiene: Avoid all eye and skin contact. Do not breathe vapors or mists. Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
-
Spill Management: In case of a spill, immediately evacuate unnecessary personnel. Remove all ignition sources. Contain the spill with dikes or absorbents and clean it up using an absorbent material.[1]
Storage Protocol:
| Condition | Specification | Rationale |
| Temperature | Store in a cool, dry place.[1] | Prevents degradation and pressure buildup. |
| Container | Keep container tightly closed in a well-ventilated place. | Prevents release of vapors and contamination. |
| Incompatible Materials | Store away from peroxides and oxidizing agents.[1] | Avoids potentially hazardous reactions. |
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to protect the environment.
Waste Categorization and Disposal:
-
Halogenated Organic Waste: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), should be collected in a designated, clearly labeled container for halogenated organic waste.
-
Environmental Precautions: Do not dispose of the waste into sewers or public waters.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company.
Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Seek medical advice or attention if irritation occurs.[1] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Seek medical advice or attention.[1] |
Diagram of Personal Protective Equipment (PPE) Selection Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
